Product packaging for Isoasparagine(Cat. No.:CAS No. 498-25-9)

Isoasparagine

Numéro de catalogue: B1595160
Numéro CAS: 498-25-9
Poids moléculaire: 132.12 g/mol
Clé InChI: PMLJIHNCYNOQEQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Aspartic 1-amide is an aspartic acid derivative, an amino acid amide and a beta-amino acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2O3 B1595160 Isoasparagine CAS No. 498-25-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3,4-diamino-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8N2O3/c5-2(4(6)9)1-3(7)8/h2H,1,5H2,(H2,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLJIHNCYNOQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90901471
Record name NoName_589
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

498-25-9
Record name 3,4-Diamino-4-oxobutanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoasparagine
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Record name NSC528893
Source DTP/NCI
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Contextualization of Isoasparagine Within Biochemical Research

Historical Perspectives on Isoasparagine Identification and its Non-Proteinogenic Nature

This compound is classified as a non-proteinogenic amino acid, meaning it is not one of the 22 standard amino acids naturally encoded in an organism's genome for protein assembly. wikipedia.org The discovery and understanding of this compound stemmed from research into the spontaneous degradation of proteins rather than from the analysis of direct protein synthesis. Early investigations explored whether isoaspartyl residues could arise from errors during the translation process. One hypothesis suggested that a "mischarging" event could occur, where the side-chain β-carboxyl group of aspartic acid is incorrectly linked to its transfer RNA (tRNA(Asp)) instead of the usual α-carboxyl group. nih.gov However, studies using bacterial aspartyl-tRNA(Asp) synthetase demonstrated a very high fidelity in distinguishing between the α- and β-carboxyl groups, with an upper limit of one incorrect linkage per 10,000 correct ones. nih.gov This finding indicated that errors in protein synthesis are not a significant source of isoaspartyl residues in cells, solidifying the understanding that this compound primarily arises from post-translational modifications. nih.gov Its identification is therefore fundamentally linked to the chemical instability of asparagine and aspartate residues within the polypeptide chain. nih.govacs.org

Non-proteinogenic amino acids are a broad class of amino acids that play various roles as metabolic intermediates, toxins, or components of bacterial cell walls. wikipedia.orgnih.govmdpi.com The presence of this compound in proteins is a result of a spontaneous chemical rearrangement, marking it as a form of non-enzymatic protein damage that occurs under physiological conditions. nih.govresearchgate.net

Isomeric Relationship of this compound to Asparagine and Aspartate Residues in Biological Systems

This compound is a structural isomer of the proteinogenic amino acid asparagine. ontosight.ai The key difference lies in the position of the amide group. In asparagine, the amide group is on the side chain (a γ-amide of an aspartate residue), and it is incorporated into proteins via a peptide bond involving its α-amino and α-carboxyl groups. bachem.com In this compound, the amide group is at the α-position, while the carboxyl group that can form a peptide bond is at the β-position of the amino acid backbone. bachem.com

Within a protein, this structural difference manifests as an altered peptide linkage. An isoaspartyl residue (the form of this compound within a peptide chain) is linked to the subsequent amino acid via its β-carboxyl group, creating a β-peptide bond. wikipedia.orgnih.gov This contrasts with the standard α-peptide bond formed by aspartate and asparagine residues. This insertion of an extra methylene (B1212753) group into the protein backbone can create a "kink" or distortion in the polypeptide chain's structure. nih.govnih.gov

The formation of isoaspartyl residues in biological systems is a spontaneous, non-enzymatic process that occurs post-translationally. jst.go.jp It arises from either the deamidation of an asparagine (Asn) residue or the dehydration of an aspartate (Asp) residue. nih.govnih.gov Both pathways proceed through a common cyclic succinimide (B58015) intermediate. nih.govwikipedia.org

Formation from Asparagine: The backbone nitrogen atom of the amino acid following the Asn residue attacks the side-chain carbonyl carbon of Asn, releasing ammonia (B1221849) and forming a five-membered succinimide ring. wikipedia.org

Formation from Aspartate: A similar intramolecular reaction occurs with an Asp residue, but instead of releasing ammonia, a molecule of water is eliminated to form the same succinimide intermediate. wikipedia.org

This succinimide intermediate is relatively unstable under physiological conditions and subsequently hydrolyzes. nih.gov The hydrolysis of the ring can occur at either of two carbonyl groups, leading to the formation of two products: a normal aspartyl residue (α-peptide bond) or an isoaspartyl residue (β-peptide bond), typically in a ratio of approximately 1:2 or 1:3. nih.gov The rate of this reaction is highly dependent on the local protein sequence and conformation, occurring most readily at sequences like Asn-Gly and Asn-Ser, where the flexibility of the polypeptide chain is high. nih.govnih.gov

Overview of this compound’s Emerging Significance in Protein Chemistry and Cellular Biology

The formation of isoaspartyl residues is a significant event in protein chemistry and cellular biology, primarily because it is a common form of spontaneous protein damage that can alter protein structure and lead to a loss of biological function. nih.govresearchgate.netnih.gov The accumulation of these altered residues is often associated with the aging process of proteins and has been linked to various age-related and neurodegenerative diseases. researchgate.netnih.gov

A prominent example of its pathological significance is in Alzheimer's disease. jst.go.jp Isoaspartate has been identified in amyloid-beta (Aβ) peptides found in the senile plaques characteristic of the disease. jst.go.jpresearchgate.net The formation of isoaspartate within the Aβ peptide, particularly at specific positions, has been shown to enhance its aggregation propensity and neurotoxicity, suggesting it plays a role in the progression of the disease. jst.go.jp

In response to this form of protein damage, most organisms have evolved a specific repair mechanism centered on the enzyme Protein L-isoaspartyl O-methyltransferase (PIMT), also known as protein L-isoaspartate (D-aspartate) O-methyltransferase (PCMT). nih.govjst.go.jpresearchgate.net PIMT recognizes the abnormal isoaspartyl linkage in damaged proteins. worktribe.com Using S-adenosylmethionine as a methyl donor, PIMT methylates the free α-carboxyl group of the isoaspartyl residue. researchgate.networktribe.com This methylation creates a methyl ester that is unstable and spontaneously converts back to the succinimide intermediate, releasing methanol (B129727). wikipedia.orgworktribe.com This process gives the protein another chance to hydrolyze into the normal L-aspartyl form, effectively repairing the damage. nih.govresearchgate.net

The existence of this intricate repair system underscores the critical importance of preventing the accumulation of isoaspartyl-containing proteins. Studies on mice lacking the PIMT enzyme have shown they suffer from neurodegenerative changes and accumulate damaged proteins in the brain, further highlighting the crucial role of this pathway in maintaining protein integrity and cellular health. jst.go.jpresearchgate.net The balance between spontaneous isoaspartate formation and its enzymatic repair is now understood as a key aspect of cellular maintenance and a critical area of research in aging and disease. researchgate.net

Molecular Mechanisms and Pathways of Isoasparagine Formation

Non-Enzymatic Deamidation of Asparagine Residues Leading to Isoaspartate

The deamidation of asparagine is a frequent chemical modification that converts a neutral asparagine residue into a negatively charged aspartate or isoaspartate. tandfonline.com This process is a significant degradation pathway for many proteins, including therapeutic monoclonal antibodies. frontiersin.orgresearchgate.net

Role of Succinimide (B58015) Intermediate Formation and Hydrolysis Kinetics

Under physiological conditions, the deamidation of asparagine proceeds via the formation of a five-membered succinimide (cyclic imide) intermediate. wikipedia.orgnih.gov This occurs through a nucleophilic attack by the nitrogen atom of the adjacent peptide bond (at the C-terminal side of the asparagine) on the carbonyl carbon of the asparagine side chain. nih.govnih.gov This intramolecular cyclization is a rate-limiting step in the deamidation process. cambridge.org

Once formed, the succinimide intermediate is unstable and undergoes hydrolysis. frontiersin.orggoogle.com The hydrolysis can occur at two different carbonyl groups of the succinimide ring, leading to two distinct products: aspartate and isoaspartate. wikipedia.orgproteinmetrics.com The attack of a water molecule on the side-chain carbonyl carbon results in the formation of an aspartyl residue, while an attack on the main-chain carbonyl carbon forms an isoaspartyl residue. acs.org The formation of isoaspartate is generally favored, with studies showing that isoaspartate and aspartate are typically formed in a ratio of approximately 3:1. frontiersin.orgnih.govresearchgate.net

The kinetics of succinimide hydrolysis can be influenced by various factors. For instance, under denaturing conditions, the hydrolysis can be extremely rapid, completing in less than five seconds. google.com However, under native conditions, the half-life of the succinimide intermediate can be significantly longer, on the order of hours. google.comnih.gov

Influence of Local Polypeptide Chain Flexibility on Rearrangement Susceptibility

The rate of asparagine deamidation is highly dependent on the local conformation and flexibility of the polypeptide chain. acs.orgliverpool.ac.uk For the succinimide intermediate to form, the peptide backbone must be able to adopt a specific conformation that brings the attacking nitrogen atom in close proximity to the asparagine side-chain carbonyl group. tandfonline.comnih.gov

Regions of high flexibility, such as loops and turns, are more susceptible to deamidation. nih.govnih.gov In contrast, asparagine residues located within rigid secondary structures like alpha-helices and beta-sheets are generally protected from deamidation due to conformational constraints that prevent the necessary geometry for the nucleophilic attack. acs.orgliverpool.ac.uk The amino acid residue C-terminal to the asparagine plays a crucial role. liverpool.ac.uk Asparagine followed by a small, flexible residue like glycine (B1666218) exhibits the highest rates of deamidation because the absence of a bulky side chain on glycine minimizes steric hindrance, facilitating the formation of the succinimide ring. liverpool.ac.ukmdpi.com

Table 1: Factors Influencing Asparagine Deamidation Propensity
Structural ParameterEffect on Deamidation RateRationale
Backbone FlexibilityIncreased flexibility leads to a higher rateAllows the polypeptide chain to adopt the necessary conformation for nucleophilic attack. tandfonline.comacs.org
Solvent AccessibilityHigher accessibility generally increases the rateFacilitates the interaction with water molecules required for hydrolysis of the succinimide intermediate. tandfonline.comacs.org
C-terminal ResidueSmall, non-bulky residues (e.g., Glycine, Serine) increase the rateMinimizes steric hindrance, allowing for easier formation of the succinimide ring. liverpool.ac.uknih.gov

Environmental Factors (e.g., pH, Temperature, Stress) Affecting Deamidation Rates

The rate of asparagine deamidation is sensitive to environmental conditions such as pH, temperature, and ionic strength. wikipedia.orgnih.gov

pH: Deamidation rates are significantly accelerated at neutral to alkaline pH. researchgate.net This is because the nucleophilic attack of the backbone nitrogen is facilitated under these conditions. At basic pH (e.g., pH 10), the deamidation rate through the succinimide intermediate is very rapid. nih.gov Conversely, under acidic conditions, direct hydrolysis of the asparagine side chain can occur, though the succinimide-mediated pathway is predominant at physiological pH. wikipedia.org

Temperature: Elevated temperatures increase the rate of deamidation by providing the necessary activation energy for the reaction. nih.govacs.org This is a common concern during the manufacturing and storage of protein-based therapeutics. frontiersin.org Higher temperatures can also influence the distribution of the final products, leading to increased racemization. acs.org

Buffer Composition: The composition of the buffer can also affect deamidation rates. For example, bicarbonate buffers have been shown to promote racemization, leading to higher amounts of D-aspartate and D-isoaspartate. acs.org

Isomerization of Aspartate Residues to Isoaspartate

Similar to asparagine deamidation, aspartate residues can also undergo intramolecular rearrangement to form isoaspartate. jst.go.jp This process also proceeds through a succinimide intermediate, although the rate of formation from aspartate is generally slower than from asparagine. nih.gov

Intramolecular Rearrangement Mechanisms from Aspartyl to Isoaspartyl Linkages

The isomerization of an aspartyl residue begins with a nucleophilic attack by the nitrogen atom of the C-terminal neighboring peptide bond on the carbonyl carbon of the aspartyl side chain. researchgate.netnih.gov This reaction results in the formation of the same five-membered succinimide intermediate seen in asparagine deamidation. researchgate.net The subsequent hydrolysis of this succinimide ring yields a mixture of aspartyl and isoaspartyl residues, with the isoaspartyl form being the major product. researchgate.netresearchgate.net This isomerization introduces a methylene (B1212753) group into the peptide backbone, which can alter the protein's three-dimensional structure. nih.gov

Stereochemical Considerations in Isoaspartate Formation (L-Isoaspartate vs. D-Isoaspartate)

The formation of the succinimide intermediate can be accompanied by racemization at the α-carbon. nih.gov The planar structure of the enol form of the succinimide intermediate facilitates the conversion from the L- to the D-stereoisomer. nih.govplos.org

Hydrolysis of the L-succinimide intermediate primarily yields L-aspartate and L-isoaspartate. plos.org However, if racemization occurs to form the D-succinimide intermediate, its subsequent hydrolysis will produce D-aspartate and D-isoaspartate. plos.orgacs.org While L-isoaspartate is the most abundant product of asparagine deamidation and aspartate isomerization, the formation of D-isomers can also occur, particularly under conditions that favor racemization, such as elevated temperatures or the presence of certain buffers. nih.govacs.org The formation of these D-amino acids can have significant biological consequences as they are not typically found in proteins and can affect protein structure and function. nih.gov

Table 2: Typical Distribution of Products from Succinimide Hydrolysis
Product IsomerTypical AbundanceFormation Pathway
L-isoaspartate~70-85%Hydrolysis of L-succinimide at the main-chain carbonyl. researchgate.net
L-aspartate~15-30%Hydrolysis of L-succinimide at the side-chain carbonyl. researchgate.net
D-isoaspartateMinor productRacemization of L-succinimide to D-succinimide, followed by hydrolysis at the main-chain carbonyl. nih.gov
D-aspartateMinor productRacemization of L-succinimide to D-succinimide, followed by hydrolysis at the side-chain carbonyl. nih.gov

Enzymatic Biosynthesis of Isoasparagine Derivatives in Natural Products

The incorporation of this compound into natural products is a sophisticated biochemical process, often occurring within the modular enzymatic machinery of non-ribosomal peptide synthetase (NRPS) pathways. wikipedia.orguzh.ch These pathways are responsible for assembling a wide array of complex peptide-based secondary metabolites in microorganisms. wikipedia.org Unlike ribosomal protein synthesis, NRPS systems can incorporate non-proteinogenic amino acids, including isomers like this compound, leading to immense structural diversity. wikipedia.orguzh.ch A prominent and well-studied example of this compound derivative biosynthesis is found in the production of cystobactamids, a class of potent antibiotics. helmholtz-hips.de

Characterization of Specific Enzymes and Reaction Mechanisms in Unique Biosynthetic Routes (e.g., α-methoxy-L-isoasparagine in Cystobactamids)

Cystobactamids are a family of antibiotics produced by myxobacteria that act as topoisomerase inhibitors with significant activity against Gram-negative bacteria. nih.govlsmu.lt A unique structural characteristic of these molecules is the presence of a linker unit connecting two modified para-aminobenzoic acid fragments. helmholtz-hips.de This linker can be one of several related molecules, including the unprecedented α-methoxy-L-isoasparagine, which is not found in other known natural products. helmholtz-hips.dewikipedia.org The biosynthesis of this unique building block from the precursor L-asparagine is accomplished through a remarkable multi-enzyme cascade that operates in conjunction with the main NRPS assembly line. helmholtz-hips.denih.gov

The elucidation of this pathway was achieved through a combination of heterologous expression of the cystobactamid biosynthetic gene cluster (BGC) in Myxococcus xanthus, targeted gene deletions, and in vitro enzymatic assays. helmholtz-hips.denih.gov These studies revealed a dedicated set of enzymes responsible for the formation of the α-methoxy-L-isoasparagine linker. nih.gov

The key steps and enzymes involved are:

Substrate Activation: The process starts with a stand-alone NRPS module, CysH, which activates the precursor amino acid L-asparagine. nih.govnih.gov

Hydroxylation: The CysH-bound L-asparagine is then hydroxylated by an oxygenase, CysJ, to form a β-hydroxy-L-asparagine intermediate. nih.govnih.gov

Isomerization: A crucial and previously uncharacterized bifunctional domain within CysH, known as the aminomutase/amide dehydratase (AMDH) domain, catalyzes the next step. nih.govuni-saarland.de In the presence of the hydroxylated intermediate, this domain functions as an aminomutase, performing an isomerization that results in the formation of α-hydroxy-L-isoasparagine. nih.gov This reaction effectively rearranges the molecule to create the this compound backbone. nih.govwikipedia.org The activity of the AMDH domain is dependent on the prior action of CysJ; without hydroxylation, the AMDH domain can act as a dehydratase, leading to a different product, β-cyano-L-alanine. nih.govlsmu.lt

O-Methylation: The final modification is catalyzed by the O-methyltransferase CysQ. nih.govnih.gov This enzyme transfers a methyl group to the hydroxyl of α-hydroxy-L-isoasparagine, yielding the final product: α-methoxy-L-isoasparagine. nih.govlsmu.lt

Shuttling: The completed linker is then transferred by a carrier protein, CysB, to the primary NRPS for incorporation into the final cystobactamid structure. nih.govlsmu.lt

This biosynthetic route showcases a sophisticated enzymatic strategy for generating structural novelty in natural products, transforming a standard amino acid into a unique this compound derivative through a controlled sequence of hydroxylation, isomerization, and methylation. nih.gov

Enzymes in α-methoxy-L-isoasparagine Biosynthesis

EnzymeClassFunction in α-methoxy-L-isoasparagine Biosynthesis
CysHNon-Ribosomal Peptide Synthetase (NRPS) ModuleActivates L-asparagine and scaffolds the initial reaction steps. Contains the crucial AMDH domain. nih.govlsmu.lt
CysJOxygenaseHydroxylates CysH-bound L-asparagine to form β-hydroxy-L-asparagine. nih.gov
AMDH Domain (of CysH)Aminomutase / Amide DehydrataseFunctions as an aminomutase to isomerize β-hydroxy-L-asparagine into α-hydroxy-L-isoasparagine. nih.govwikipedia.org
CysQO-MethyltransferasePerforms O-methylation of α-hydroxy-L-isoasparagine to form the final α-methoxy-L-isoasparagine linker. nih.govlsmu.ltnih.gov
CysBCarrier ProteinShuttles the completed linker unit to the main NRPS assembly line. nih.gov

Role of Isoasparagine in Protein Post Translational Modifications and Proteostasis

Isoaspartate Formation as a Spontaneous Protein Modification

The formation of isoaspartate (isoAsp) is a common, non-enzymatic post-translational modification that can significantly impact protein structure and function. researchgate.netnih.govontosight.ai This process occurs spontaneously under physiological conditions and is considered a form of protein damage. researchgate.netnih.gov It arises from the deamidation of asparagine (Asn) residues or the dehydration of aspartate (Asp) residues, both of which proceed through a succinimide (B58015) intermediate. researchgate.netacs.orgarvojournals.org This intermediate subsequently hydrolyzes to form a mixture of isoaspartyl and normal aspartyl linkages, with isoaspartate being the major product. researchgate.netarvojournals.org The rate of isoaspartate formation can vary from days to years and is influenced by the local protein environment, such as the flexibility of the polypeptide chain and the nature of the adjacent amino acid residues. acs.org

The formation of isoaspartate can destabilize a protein, promoting local unfolding and aggregation. acs.orgnih.govnih.gov For instance, in the bacterial enzyme MurA, mutations that prevent the formation of a specific isoaspartate residue lead to protein aggregation. acs.orgnih.gov This suggests that in some cases, isoaspartate formation can be a "maturation" process that stabilizes the protein. acs.orgnih.gov Conversely, the accumulation of isoaspartate is often associated with protein misfolding and the formation of aggregates, as seen in proteins like Aβ in neurodegenerative diseases and eye lens crystallins in cataracts. nih.gov The presence of isoaspartate can create a kink in the protein backbone, leading to conformational and functional distortions. nih.gov

ProteinEffect of Isoaspartate FormationOutcome
MurA Stabilizes a hairpin structureIncreased protein stability and activity acs.orgnih.gov
Aβ Peptide Promotes aggregationImplicated in neurodegenerative diseases nih.gov
Crystallins Promotes aggregationAssociated with cataract formation nih.gov
Creatine (B1669601) Kinase B Loss of enzymatic activityLinked to neurological dysfunction plos.org

The structural changes induced by isoaspartate formation can directly impact a protein's biological activity. researchgate.netontosight.ai This modification can lead to a loss of function, as the altered conformation may disrupt active sites or binding interfaces. ontosight.aiplos.org For example, the formation of isoaspartate in creatine kinase B is associated with a significant loss of its enzymatic activity. plos.orgresearchgate.net

However, in some instances, isoaspartate formation can lead to a gain of function. researchgate.netnih.govbiologists.com A notable example is the modification of the Asn-Gly-Arg (NGR) motif in proteins of the extracellular matrix. researchgate.netnih.govbiologists.com Deamidation of the asparagine residue can result in an isoAsp-Gly-Arg (isoDGR) sequence, which mimics the Arg-Gly-Asp (RGD) motif, a well-known integrin-binding sequence. researchgate.netnih.govbiologists.com This "molecular switch" can create new integrin-binding sites, thereby altering cell adhesion and signaling processes. researchgate.netnih.gov

The presence of isoaspartyl residues can modulate protein-protein interactions. As described above, the formation of an isoDGR motif can promote new interactions with integrins. researchgate.netnih.govbiologists.com Conversely, the structural perturbations caused by isoaspartate can also disrupt existing protein-protein interactions, which can have significant physiological consequences. The accumulation of isoaspartate-damaged proteins can contribute to the formation of protein aggregates, a hallmark of various age-related and neurodegenerative diseases. nih.govcreative-proteomics.com

Consequences for Protein Function, Biological Activity, and Ligand Binding

Protein Repair Systems for Isoaspartyl Residues

To counteract the potentially deleterious effects of spontaneous isoaspartate formation, cells have evolved a dedicated repair system. nih.gov This system is crucial for maintaining protein homeostasis and preventing the accumulation of damaged proteins. ontosight.ai

The key enzyme in this repair process is Protein L-isoaspartyl Methyltransferase (PIMT), also known as PCMT1. nih.govarvojournals.orgwikipedia.org PIMT is a highly conserved enzyme that recognizes and initiates the repair of L-isoaspartyl and D-aspartyl residues in proteins. wikipedia.orgusbio.net It is found in a wide range of organisms, from bacteria to humans. wikipedia.orgfrontiersin.org

PIMT utilizes S-adenosyl-L-methionine (AdoMet) as a methyl donor to catalyze the transfer of a methyl group to the free α-carboxyl group of the isoaspartyl residue. arvojournals.orgusbio.netplos.org The enzyme exhibits a high degree of specificity for isoaspartyl residues. wikipedia.orgnih.gov Studies with synthetic peptides have shown that PIMT can recognize a wide variety of L-isoaspartyl-containing sequences with high affinity. nih.gov However, certain sequence elements, such as a proline residue immediately following the isoaspartyl residue or negatively charged residues in the vicinity, can interfere with binding. nih.gov The enzyme's active site is located in a deep well, which restricts access and likely contributes to its substrate specificity. rcsb.orgresearchgate.net PIMT activity is crucial for neuronal function, and its absence in mice leads to fatal epileptic seizures. wikipedia.orgplos.org

The repair process initiated by PIMT is a multi-step mechanism. arvojournals.orgplos.org

Methylation: PIMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to the α-carboxyl group of the L-isoaspartyl residue, forming a labile methyl ester. arvojournals.orgplos.org S-adenosylhomocysteine (SAH) is released as a byproduct. plos.org

Succinimide Reformation: The newly formed methyl ester is unstable and spontaneously demethylates within minutes to reform the succinimide intermediate. arvojournals.org This reaction releases methanol (B129727). plos.org

Hydrolysis and Repair: The succinimide intermediate then undergoes hydrolysis, which can yield either the original, normal L-aspartyl linkage or the L-isoaspartyl linkage. arvojournals.org

Because the hydrolysis of the succinimide can still result in the formation of isoaspartate, multiple cycles of PIMT-mediated methylation and subsequent hydrolysis are often required to achieve near-complete conversion of the abnormal β-linked isoaspartyl residues back to the normal α-linked aspartyl residues. arvojournals.org This iterative repair process effectively minimizes the accumulation of damaged proteins within the cell. nih.gov

StepEnzyme/MoleculeActionProduct
1. Recognition & Methylation PIMT, S-adenosyl-L-methioninePIMT recognizes the L-isoaspartyl residue and transfers a methyl group from AdoMet to its α-carboxyl group.L-isoaspartyl methyl ester, S-adenosylhomocysteine arvojournals.orgplos.org
2. Spontaneous Demethylation L-isoaspartyl methyl esterThe unstable methyl ester spontaneously demethylates.Succinimide intermediate, Methanol arvojournals.orgplos.org
3. Hydrolysis Succinimide intermediate, WaterThe succinimide intermediate is hydrolyzed.L-aspartyl residue (repaired) or L-isoaspartyl residue arvojournals.org

Genetic and Expression Studies of PIMT in Diverse Organisms and Tissues

The enzyme Protein L-isoaspartyl Methyltransferase (PIMT) plays a crucial role in the repair of proteins containing isoaspartyl (isoAsp) residues. plos.org Genetic and expression studies have revealed its widespread presence across various organisms and a tissue-specific regulation of its expression.

In mammals, PIMT is widely distributed, with particularly high expression levels observed in the brain and testes. nih.gov Studies in rats have identified multiple transcript sizes of the PIMT gene, indicating alternative splicing mechanisms that lead to different mRNA variants. nih.gov The major transcripts in the brain differ in size from those predominantly found in the testes, suggesting tissue-specific regulation of PIMT gene expression. nih.gov Developmental studies in rats have shown that PIMT mRNA levels and enzyme activity increase gradually in the brain after birth and remain high throughout life. nih.gov In contrast, in the testes, these levels increase significantly around 30 days after birth and then decline in older animals. nih.gov This differential expression pattern suggests specialized roles for PIMT in these tissues. nih.gov

The importance of PIMT is underscored by studies on mice lacking the PIMT gene (PIMT knockout mice). These mice accumulate isoAsp-containing proteins and exhibit severe neurological deficits, including cognitive impairment and fatal epileptic seizures. plos.org This highlights the critical function of PIMT in maintaining the integrity of neuronal proteins.

In the plant kingdom, PIMT is also highly conserved and plays a vital role, especially in seeds. nih.gov Higher plants often possess two distinct PIMT genes, designated as PIMT1 and PIMT2, which show differential expression patterns. nih.govresearchgate.net For instance, in rice (Oryza sativa), OsPIMT1 is predominantly found in embryos, while OsPIMT2 is mainly expressed in green tissues. researchgate.net This suggests that, like in animals, PIMT function in plants is compartmentalized, with PIMT1 being crucial for seed vigor and longevity by repairing protein damage that accumulates during storage, and PIMT2 potentially playing a role in the maintenance of proteins in photosynthetically active tissues. nih.govresearchgate.net

Studies in bacteria have also shed light on the diversity of PIMT function. While Escherichia coli possesses a single PIMT gene, some bacteria, like the α-proteobacterium Rhodopseudomonas palustris, have multiple annotated PIMT genes. researchgate.netnih.gov Interestingly, a study on R. palustris revealed that out of three annotated PIMT genes, only two showed actual PIMT activity. nih.gov This finding suggests functional divergence among proteins annotated as PIMTs and indicates that some may have evolved to perform roles other than isoaspartyl protein repair. nih.gov

The table below summarizes the tissue-specific expression of PIMT in different organisms based on transcriptomic data.

OrganismTissue with Highest ExpressionOther Tissues with Notable ExpressionReference
Human BrainHeart, Testis nih.govembopress.org
Mouse BrainTestis pnas.org
Rat Brain, Testis- nih.gov
Bumblebee Reproductive TractsBrain, Fat Body, Ovary oup.com
Rice Embryos (OsPIMT1), Green Tissues (OsPIMT2)- researchgate.net

This table is generated based on available transcriptomic data and may not be exhaustive.

Functional Significance of Intentional Isoaspartate Formation

While the formation of isoaspartate is often considered a form of spontaneous protein damage, mounting evidence suggests that in some cases, it is a programmed and functionally significant post-translational modification. nih.gov This intentional formation of an isoAsp residue can introduce a flexible kink into the protein backbone, leading to specific structural and functional outcomes. nih.gov

A compelling example of programmed isoaspartate formation is found in the essential bacterial enzyme MurA. acs.orgnih.gov MurA, which is involved in the biosynthesis of the bacterial cell wall component peptidoglycan, contains a stoichiometric amount of an isoaspartate residue at a specific position (Asn67). acs.orgnih.gov This modification is not a random event but a rapid and efficient intramolecular rearrangement that occurs post-translationally. acs.org

Research has demonstrated that the formation of isoAsp in MurA is unusually fast and is critically dependent on the folded state of the protein. acs.orgnih.gov The native structure of MurA appears to catalyze this modification, as the rate of isoAsp formation is significantly slower in the unfolded protein or in a synthetic peptide corresponding to the same sequence. acs.orgnih.gov This process can be considered a form of protein "maturation," where the spontaneous incorporation of a β-amino acid stabilizes the enzyme. acs.orgnih.gov

The functional consequence of this specific isoAsp formation is an increase in the stability of the MurA enzyme. acs.orgnih.gov The isoAsp-containing hairpin structure rigidifies the local protein conformation, and mutations that disrupt this hairpin lead to protein aggregation and unfolding. acs.orgnih.gov This suggests that the isoaspartate residue is not a form of damage but rather a crucial structural element that has been evolutionarily selected to enhance the stability and function of MurA. acs.orgnih.gov

The table below summarizes key findings from the research on MurA.

FeatureObservationSignificanceReference
Rate of Isoaspartate Formation Half-life of approximately 4.7 hours in folded MurA at 37°C.Unusually rapid compared to typical spontaneous deamidation, suggesting an autocatalytic process favored by the protein's native conformation. acs.orgnih.gov
Dependence on Folding Isoaspartate formation is over 10 times slower under denaturing conditions.The folded structure of MurA is essential for accelerating the modification. acs.orgnih.gov
Functional Role The isoaspartate-containing hairpin stabilizes the enzyme.The modification is a "maturation" process that enhances protein stability rather than being a form of damage. acs.orgnih.gov
Effect of Mutagenesis Perturbation of the isoaspartate-containing hairpin leads to protein aggregation.Highlights the critical role of this specific backbone modification in maintaining the structural integrity of MurA. acs.orgnih.gov

The intentional formation of isoaspartate in proteins like MurA is part of a broader class of post-translational modifications that alter the polypeptide backbone. acs.orgnih.gov These modifications, which can range from isomerization to the formation of new chemical bonds, significantly expand the functional repertoire of proteins beyond what is encoded by the standard 20 amino acids. acs.orgucl.ac.uk

Evolutionarily conserved backbone modifications have several important biological implications:

Enhanced Stability: As seen with MurA, backbone modifications can increase the stability of proteins by introducing conformational constraints or new interactions. acs.orgnih.gov This can be particularly important for proteins that need to function under harsh conditions or for extended periods.

Regulation of Activity: Altering the protein backbone can directly impact enzymatic activity or protein-protein interactions. embopress.org The introduction of a kink or a more rigid structure can allosterically regulate function, acting as a molecular switch. acs.org

Novel Structural Motifs: The isoAsp-containing hairpin in MurA may represent a conserved structural motif that has been adopted in other proteins to confer specific properties. acs.orgnih.gov The discovery of such motifs opens up new avenues for understanding protein structure and evolution.

Resistance to Proteolysis: Modifications to the peptide backbone can make proteins more resistant to degradation by proteases, thereby increasing their half-life in the cell. acs.org

Evolutionary Innovation: Programmed backbone modifications provide a mechanism for generating new protein functions without altering the underlying gene sequence. This represents a layer of regulation and diversification that can contribute to the evolution of new biological pathways and processes. ucl.ac.uk

Pathological Implications of Isoasparagine in Disease and Aging

Accumulation of Isoaspartyl Proteins in the Context of Cellular and Organismal Aging

The formation of isoaspartate (isoAsp) residues is a common type of non-enzymatic protein damage that accumulates with age. biorxiv.org This spontaneous modification arises from the deamidation of asparagine or the isomerization of aspartate residues, leading to a "kink" in the polypeptide chain that can alter protein structure and function. biorxiv.orgnih.gov The accumulation of these altered proteins is considered a hallmark of molecular aging and is linked to the functional decline of cells and organisms over time. mdpi.com

The primary defense against the accumulation of isoaspartyl-damaged proteins is the enzyme Protein L-isoaspartyl (D-aspartyl) O-methyltransferase (PIMT). ingentaconnect.comeurekaselect.com PIMT recognizes and initiates the repair of L-isoaspartyl residues back to normal L-aspartyl residues. There is evidence to suggest that the expression and activity of PIMT may decline during the aging process. mdpi.comingentaconnect.comeurekaselect.comresearchgate.net This age-related reduction in PIMT function would lead to a decreased capacity to repair damaged proteins, resulting in their progressive accumulation in aged tissues. eurekaselect.comresearchgate.net The build-up of these dysfunctional proteins is thought to contribute to metabolic dysfunctions, particularly in neuronal cells, which can reduce cognitive function in the elderly and promote the onset of neurodegenerative diseases. ingentaconnect.comeurekaselect.com Studies in various organisms have shown that PIMT activity is associated with stress resistance and is directly related to life expectancy. researchgate.net

Age-Related Decline in PIMT Expression and Activity and its Consequences

Involvement in Neurodegenerative Diseases

The accumulation of isoaspartyl-containing proteins is strongly implicated in the pathology of several neurodegenerative diseases, most notably Alzheimer's disease. nih.govresearchgate.net

Amyloid-β (Aβ) peptides are the primary components of the amyloid plaques found in the brains of individuals with Alzheimer's disease. warwick.ac.uk Numerous studies have demonstrated that Aβ peptides isolated from these plaques contain high levels of isoaspartate. researchgate.net Specifically, aspartate residues at positions 1, 7, and 23 of the Aβ sequence are frequently found to be isomerized. researchgate.net Quantitative analysis has revealed that over 80% of the aspartate residues at the N-terminus (Asp-1 and Asp-7) of Aβ are isomerized in sporadic Alzheimer's disease brains, making it the most dominant post-translational modification of the peptide. oup.com The formation of isoaspartate within the Aβ peptide is considered a key event in the pathogenesis of both sporadic and genetic forms of Alzheimer's disease, potentially contributing to the initiation and stability of amyloid deposits. warwick.ac.ukacs.org

The presence of isoaspartate residues in Aβ peptides has been shown to significantly influence their pathological properties. In vitro studies and research using animal models have demonstrated that Aβ isoforms containing isoaspartate, particularly at position 7 (isoD7-Aβ), exhibit a greater tendency to aggregate than the unmodified peptide. researchgate.net This isomerized form acts as a "seed" for amyloidogenesis, accelerating the formation of oligomers and plaques. researchgate.net Furthermore, the isomerization of Aβ leads to an increase in its cytotoxicity. researchgate.net The isoD7-Aβ42 isoform, for example, is known to be more neurotoxic than the native peptide, contributing to the neurodegeneration observed in Alzheimer's disease. researchgate.net The accumulation of these more aggressive, modified Aβ species is thought to play a crucial role in the progression of the disease.

The enzyme PIMT plays a critical neuroprotective role by repairing isoaspartyl damage in proteins. researchgate.netnih.gov Its high concentration in the central nervous system underscores its importance in maintaining brain health. nih.gov Studies on PIMT-deficient mice reveal the severe consequences of impaired protein repair; these mice accumulate high levels of isoaspartyl-damaged proteins in the brain, exhibit abnormal neuroanatomy, reduced cognitive function, and ultimately die from fatal epileptic seizures. nih.gov Conversely, enhancing PIMT activity has shown therapeutic promise. For instance, increasing PIMT activity has been demonstrated to reduce the fibrillation of Aβ42, the peptide implicated in Alzheimer's disease. researchgate.net This suggests that strategies aimed at boosting PIMT expression or activity could represent a potential therapeutic avenue for neurodegenerative disorders by mitigating the accumulation of damaged proteins like isoaspartyl-Aβ and protecting against their neurotoxic effects. researchgate.netnih.govresearchgate.net

Interactive Data Tables

Table 1: Impact of Isoaspartate Formation on Aβ Peptides in Alzheimer's Disease

FeatureDescriptionResearch FindingsSignificance in AD
Location of Isomerization Specific aspartate residues within the Aβ peptide that undergo isomerization.Asp-1, Asp-7, and Asp-23 are common sites of isomerization. researchgate.netAffects Aβ aggregation and plaque stability.
Abundance The prevalence of isomerized Aβ in Alzheimer's brains.>80% of Asp-1 and Asp-7 residues are isomerized in sporadic AD. oup.comIsomerization is the most dominant post-translational modification of Aβ in AD. oup.com
Aggregation Properties The effect of isomerization on the tendency of Aβ to form aggregates.Isoaspartate-containing Aβ (e.g., isoD7-Aβ) acts as a seed, accelerating aggregation and plaque formation. researchgate.netPromotes the formation of toxic oligomers and amyloid plaques. researchgate.net
Neurotoxicity The impact of isomerization on the toxicity of Aβ to neurons.Isomerized Aβ42 is more neurotoxic than the native peptide. researchgate.netContributes to neuronal cell death and neurodegeneration. researchgate.net

Table 2: Role and Consequences of PIMT in Aging and Neurodegeneration

AspectFunction/ConsequenceSupporting EvidenceTherapeutic Implication
Primary Function Recognizes and initiates the repair of L-isoaspartyl residues in damaged proteins. ingentaconnect.comeurekaselect.comPIMT converts abnormal isoaspartyl residues back to normal L-aspartyl residues. Maintenance of protein integrity and function.
Age-Related Changes Expression and activity may decline with age. mdpi.comingentaconnect.comresearchgate.netLeads to an accumulation of damaged proteins in older organisms. eurekaselect.comresearchgate.netAge-related functional decline and increased disease susceptibility. mdpi.comingentaconnect.com
Consequences of Deficiency Accumulation of damaged proteins, abnormal brain development, cognitive deficits, fatal seizures (in mice). nih.govPIMT knockout mice show severe neurological phenotypes. nih.govHighlights the critical role of PIMT in neuronal health. nih.gov
Neuroprotective Role Reduces the accumulation of neurotoxic protein aggregates, such as Aβ42 fibrils. researchgate.netPIMT is upregulated in neurodegenerative neurons in AD. researchgate.netEnhancing PIMT activity could be a therapeutic strategy for neurodegenerative diseases. researchgate.netnih.govresearchgate.net

Contribution to Other Pathological Conditions

Autoimmune Responses Triggered by Isoaspartyl Neoepitopes

The formation of isoaspartate residues within self-proteins can lead to the generation of "neoepitopes"—new antigenic determinants that are not normally present during the development of immune tolerance. mdpi.com These novel epitopes can be recognized by the immune system as foreign, thereby breaking self-tolerance and triggering autoimmune responses. scitechdaily.comebi.ac.uk This phenomenon has been particularly studied in the context of systemic lupus erythematosus (SLE).

Research has demonstrated that the conversion of aspartic acid to isoaspartic acid in self-peptides can render these otherwise non-immunogenic molecules capable of eliciting strong B and T cell autoimmune responses. mdpi.comebi.ac.uk For example, immunization with the isoaspartyl form of murine cytochrome c peptide, a self-protein, resulted in robust antibody and T cell responses, whereas the normal aspartyl form did not. ebi.ac.uk Crucially, the antibodies produced against the isoaspartyl neoepitope were found to be cross-reactive, binding to both the modified peptide and the native self-protein. ebi.ac.uk

In inflammatory conditions and states of cellular stress or apoptosis, the formation of isoaspartate is amplified. scitechdaily.com Histone H2B, a known autoantigen in SLE, has been shown to spontaneously form isoaspartate residues, and these modified histones are recognized by autoantibodies in the sera of lupus patients. mdpi.com Similarly, the SLE autoantigen Sm snRNP can undergo isoaspartyl modification, which amplifies the autoimmune response. mdpi.com The presence of these isoaspartyl-modified proteins may exceed the repair capacity of the enzyme protein L-isoaspartate O-methyltransferase (PIMT), leading to a pool of neoantigens that can stimulate the immune system. mdpi.com The accumulation of isoaspartyl residues within lymphocytes themselves can also lead to T cell hyperproliferation and autoantibody production, key features of SLE. mdpi.comflybase.org

Disease ContextProtein/PeptideObservationImplication
Systemic Lupus Erythematosus (SLE)Histone H2BSpontaneous conversion of Asp25 to isoaspartic acid. Recognized by autoantibodies in lupus patient sera. mdpi.comIsoAsp-modified H2B acts as a neoantigen, potentially inducing anti-histone autoantibodies. mdpi.com
Systemic Lupus Erythematosus (SLE)Sm snRNPIsoaspartyl modification amplifies lupus autoimmunity. Bound by SLE patient autoantibodies. mdpi.comModified snRNP contributes to the autoimmune response in SLE. mdpi.com
General Autoimmunity ModelMurine Cytochrome cImmunization with isoaspartyl form of peptide 90-104 elicits strong B and T cell responses. ebi.ac.ukDemonstrates that isoaspartyl modification can break tolerance to self-proteins. ebi.ac.uk
General Autoimmunity ModelLymphocytesAccumulation of intracellular isoaspartyl residues leads to T cell hyperproliferation and autoantibody production. flybase.orgFailure to repair self-proteins at a cellular level can drive systemic autoimmunity. flybase.org

Implications in Ocular Lens Protein Damage and Cataract Formation

The human eye lens is a unique tissue where proteins, primarily crystallins, have extremely long lifespans with virtually no turnover in the mature fiber cells. nih.gov This makes them highly susceptible to the accumulation of spontaneous, age-related post-translational modifications, including the formation of isoasparagine from the deamidation of asparagine residues. nih.gov A substantial body of evidence implicates the accumulation of isoaspartyl residues in lens crystallins as a key factor in the development of age-related cataracts. nih.govnih.govnih.gov

The formation of this compound introduces a kink into the polypeptide backbone, altering the protein's three-dimensional structure. nih.gov This structural disruption can compromise the stability and function of crystallins, leading to their aggregation and insolubilization. nih.govnih.gov The accumulation of these damaged and aggregated proteins increases light scattering, causing the lens to become opaque, which is the definition of a cataract. nih.gov

Studies have shown a direct correlation between aging and the accumulation of L-isoaspartyl sites within α-, β-, and γ-crystallins. nih.gov In older lenses, a significant amount of these damaged proteins is found in high molecular weight aggregates. nih.govnih.gov Furthermore, specific asparagine and aspartic acid residues within crystallins have been identified as "hot spots" for deamidation and isomerization. For instance, the isomerization of Asp 58 in αA-crystallin has been linked to different phenotypes of cataracts in diabetic patients versus those associated with normal aging. acs.org The conversion of asparagine and aspartic acid residues to D-isoaspartate is a significant factor in protein denaturation in older lenses. nih.gov The cleavage of peptide bonds adjacent to asparagine residues, a process that can be initiated by succinimide (B58015) formation (the intermediate in this compound creation), also contributes to crystallin fragmentation, further promoting aggregation and cataractogenesis. nih.govnih.gov

Crystallin TypeSpecific Residue(s)Observed ModificationLink to Cataracts
αA-crystallinAsp 58Increased D-isoAsp isomer formation in the nucleus of cataractous lenses from diabetic patients. acs.orgDifferent racemization patterns may influence cataract phenotype. acs.org
αA-crystallinGeneralAccumulation of L-isoaspartyl sites with age. nih.govContributes to high molecular weight aggregates and insolubilization. nih.gov
αB-crystallinAsp 62, Asp 109Isomerization weakens intersubunit interactions and disrupts salt bridges. nih.govProfoundly affects protein structure and function, promoting aggregation. nih.gov
β-crystallinsGeneralDeamidation at critical sites induces structural changes. nih.govDisrupts stability and leads to aggregation. nih.gov
γS-crystallinAsn144, Asp153Cleavage after these residues produces cataract-specific peptide fragments. nih.govAccumulation of fragments promotes crystallin aggregation. nih.gov

Role in Cancer Research (e.g., inhibition of enzymes for pyrimidine (B1678525) biosynthesis)

The role of this compound in cancer research is primarily linked to its structural similarity to key metabolic intermediates, which allows for the design of potent enzyme inhibitors. Specifically, N-phosphonacetyl-L-isoasparagine has been investigated as an analog of the transition state of a critical reaction in the de novo pyrimidine biosynthesis pathway. scispace.comnih.govaimspress.com This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication, making it a prime target for anticancer therapies, as rapidly dividing cancer cells have a high demand for nucleotides. biorxiv.orgplos.orgbiorxiv.org

The enzyme aspartate transcarbamoylase (ATCase) catalyzes the committed step in this pathway: the condensation of carbamoyl (B1232498) phosphate (B84403) and L-aspartate. scispace.com N-phosphonacetyl-L-aspartate (PALA), a well-known inhibitor of ATCase, was developed as a potential anticancer agent. scispace.com Building on this, N-phosphonacetyl-L-isoasparagine (PALI) was synthesized as a structural analog. scispace.comnih.govaimspress.com PALI acts as a potent and specific inhibitor of E. coli ATCase, demonstrating the principle that this compound-containing molecules can effectively target this enzyme. scispace.com

The strategy of inhibiting enzymes in the pyrimidine synthesis pathway, such as CAD (a multifunctional protein in mammals that includes ATCase activity), is a recognized approach for cancer treatment. frontiersin.org By depleting the pools of pyrimidines, these inhibitors can arrest the cell cycle and inhibit the proliferation of cancer cells. frontiersin.orgbiorxiv.org While compounds like PALA have shown limited clinical efficacy due to side effects and low bioavailability, the concept of targeting ATCase with transition-state analogs like N-phosphonacetyl-L-isoasparagine remains an active area of research, particularly with the development of new drug delivery systems. nih.govaimspress.com

CompoundTarget EnzymeMechanism of ActionRelevance to Cancer Research
N-phosphonacetyl-L-isoasparagine (PALI)Aspartate Transcarbamoylase (ATCase)Acts as a transition-state analog, inhibiting the enzyme. scispace.comA potent inhibitor demonstrating the potential of this compound-based compounds to block pyrimidine biosynthesis for cancer therapy. scispace.comnih.govaimspress.com
N-phosphonacetyl-L-aspartate (PALA)Aspartate Transcarbamoylase (ATCase)A well-studied bisubstrate analog inhibitor. scispace.comTested as an anticancer agent, though clinical use was limited. scispace.com

Impact on Monoclonal Antibody Stability and Therapeutic Efficacy

Monoclonal antibodies (mAbs) are a major class of therapeutic proteins, but their efficacy and safety are dependent on maintaining their structural integrity. eurekalert.org The formation of this compound, which occurs through the non-enzymatic deamidation of asparagine residues, is one of the most common and critical post-translational modifications that can compromise the stability and function of mAbs. nih.govresearchgate.netresearchgate.net

Deamidation proceeds through a succinimide intermediate, which then hydrolyzes to form either aspartic acid or, more commonly, isoaspartic acid (this compound). nih.gov This modification introduces a negative charge and alters the protein's backbone structure, which can have several detrimental effects on a therapeutic antibody. nih.govaimspress.com

The impact is particularly significant when the modification occurs within the complementarity-determining regions (CDRs) of the antibody. nih.gov The CDRs are responsible for binding to the target antigen, and even a single this compound formation in this critical area can drastically reduce binding affinity and, consequently, the therapeutic efficacy of the drug. For example, in one monoclonal antibody, the isomerization of an aspartic acid residue (Asp55) in CDRH2 led to a significant decrease in target binding activity.

Location of ModificationConsequenceImpact on Therapeutic Antibody
Complementarity-Determining Regions (CDRs)Decreased antigen binding affinity and potency.Reduced or lost therapeutic efficacy. nih.gov
Framework Regions (FR) / Constant (Fc) RegionsFormation of acidic variants, potential for altered pharmacokinetics. nih.govCan affect long-term stability and shelf life. nih.gov
General StructureAltered protein conformation and increased hydrophobicity. aimspress.comIncreased risk of protein aggregation and reduced thermal stability. nih.gov

Advanced Analytical Methodologies for Isoasparagine Characterization

Mass Spectrometry-Based Approaches for Detection and Quantification

Mass spectrometry (MS) has become an indispensable tool for the characterization of isoaspartyl-containing proteins. thermofisher.com Its high sensitivity and ability to provide detailed structural information make it ideal for identifying and quantifying this subtle post-translational modification. thermofisher.com

High-Resolution Mass Spectrometry for Isoaspartate Identification

High-resolution mass spectrometry (HRMS) is fundamental in distinguishing peptides containing isoAsp from their unmodified counterparts. While isoAsp and Asp are isobaric, meaning they have the same nominal mass, HRMS can differentiate them from asparagine (Asn) due to a mass difference of 0.984 Da. nih.gov The primary challenge lies in distinguishing between the isoAsp and Asp isomers. nih.gov HRMS, often coupled with liquid chromatography (LC), allows for the separation and subsequent mass analysis of these isomeric peptides. nih.govacs.org This approach enables the detection of isobaric conformers, which may arise from the non-enzymatic isomerization of Asp. mdpi.com The high resolving power of instruments like Orbitrap mass spectrometers is crucial for obtaining accurate mass measurements, which is the first step in identifying potential isoAsp-containing peptides. nih.gov

Tandem Mass Spectrometry Techniques (e.g., ETD, ECD) for Isomer Differentiation

Tandem mass spectrometry (MS/MS) is essential for definitively identifying and localizing the isoAsp residue within a peptide sequence. nih.gov While conventional collision-induced dissociation (CID) can be challenging for isomer differentiation, electron-based fragmentation methods like electron capture dissociation (ECD) and electron transfer dissociation (ETD) have proven to be highly effective. nih.govnih.gov

ECD and ETD generate unique fragment ions that are diagnostic for the presence of isoAsp. nih.gov Specifically, the fragmentation of an isoAsp-containing peptide results in the formation of characteristic c+57 and z-57 ions. nih.govrsc.org These ions are not produced from peptides containing the standard Asp residue, thus providing a clear signature for isoAsp. nih.gov This is because isoaspartic acid has a methylene (B1212753) group in its backbone that is absent in aspartic acid. nih.gov Supplemental activation can be used in conjunction with ETD to enhance the production of these diagnostic ions. nih.gov

Table 1: Comparison of Tandem Mass Spectrometry Techniques for IsoAsp Differentiation

TechniquePrincipleDiagnostic Ions for isoAspAdvantagesLimitations
CID Collision-induced dissociationChanges in b/y ion intensity ratios, decreased Asp immonium ion (m/z 88) abundance. nih.govWidely available.Often difficult to differentiate isomers definitively. nih.gov
ECD Electron capture dissociationc+57 and z-57 ions. nih.govnih.govProvides clear, diagnostic fragments. nih.govTypically requires FT-ICR mass spectrometers. nih.gov
ETD Electron transfer dissociationc+57 and z-57 ions. nih.govnih.govEffective for a wide range of peptides, including larger ones. nih.govCan be less efficient for certain peptide charge states.
CTD Charge transfer dissociationc+57 ions N-terminal to isoAsp. rsc.orgCan differentiate between L- and D-forms of Asp and isoAsp. rsc.orgNewer technique, less widely adopted.

Quantitative Proteomics Approaches (e.g., SILAC) for Measuring Isoaspartate Levels in Complex Samples

Quantitative proteomics methods are crucial for measuring the abundance of isoAsp-containing proteins in complex biological samples. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful metabolic labeling strategy for this purpose. thermofisher.comnih.gov In SILAC, cells are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids. thermofisher.comsilantes.com This allows for the direct comparison of protein abundance between different experimental conditions. nih.gov

When applied to the study of isoaspartate formation, SILAC enables the quantification of changes in the levels of specific isoAsp-containing peptides. usherbrooke.ca By combining SILAC with LC-MS/MS, researchers can track the formation of isoAsp over time or in response to various stimuli. thermofisher.com This approach provides valuable insights into the dynamics of protein degradation and turnover. usherbrooke.ca The ratio of the "heavy" to "light" peptide signals in the mass spectrometer directly reflects the relative abundance of the protein or its modified form. thermofisher.com

Structural Mass Spectrometry for Conformational Analysis of Isoaspartyl Proteins

The formation of an isoaspartyl residue introduces a methylene group into the peptide backbone, which can alter the protein's three-dimensional structure. acs.org Structural mass spectrometry techniques provide insights into these conformational changes. uni-halle.de

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful tool for probing protein conformation and dynamics. uni-halle.deelifesciences.org It measures the rate of exchange of amide hydrogens with deuterium (B1214612) from the solvent, which is sensitive to the local structural environment. uni-halle.de Changes in deuterium uptake can reveal alterations in protein folding and flexibility resulting from isoAsp formation. thermofisher.com

Ion mobility-mass spectrometry (IM-MS) is another technique that can separate ions based on their size, shape, and charge. acs.org This allows for the differentiation of isomeric peptides that may have different conformations. acs.org Cyclic ion mobility spectrometry (cIMS) has been shown to distinguish between different isoaspartyl isomers of a therapeutic peptide based on their unique arrival time distributions. acs.org

Crosslinking-mass spectrometry (CLMS) can provide distance constraints between amino acid residues, helping to map the three-dimensional structure of proteins and protein complexes. elifesciences.org Quantitative CLMS can be used to study conformational changes that occur as a result of modifications like isoaspartate formation. elifesciences.org

Chromatographic Techniques for Isoasparagine-Containing Peptides and Proteins

Chromatography is a fundamental separation technique that is almost always coupled with mass spectrometry for the analysis of complex peptide and protein mixtures.

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the most common method for separating peptides prior to mass spectrometric analysis. researchgate.nethplc.eu The combination of HPLC with MS (LC-MS) provides a powerful platform for identifying and quantifying isoaspartate-containing peptides. wikipedia.org

In an LC-MS system, the HPLC separates the peptides in the mixture, and the eluent is then introduced into the mass spectrometer for analysis. wikipedia.org The separation of isoAsp-containing peptides from their unmodified counterparts can be challenging but is often achievable with optimized chromatographic conditions. acs.org The use of different mobile phase additives, such as trifluoroacetic acid (TFA) or formic acid, can influence the separation and the ionization efficiency in the mass spectrometer. lcms.cz For instance, while TFA can improve chromatographic peak shape, it can also suppress the MS signal. lcms.cz

Recent advancements have seen the use of ultra-high-performance liquid chromatography (UHPLC) to achieve better resolution of Asn, Asp, and isoAsp-containing peptides in a shorter time frame. nih.gov

Ion Exchange and Hydrophobic Interaction Chromatography for Separating Isoaspartyl Species

Ion-exchange chromatography (IEC) and hydrophobic interaction chromatography (HIC) are powerful techniques for separating proteins and peptides based on differences in charge and hydrophobicity, respectively. waters.combio-rad.com The formation of an isoaspartyl residue from an asparagine or aspartate precursor can alter the local charge and conformation of a peptide or protein, enabling separation by these chromatographic methods.

Hydrophobic Interaction Chromatography (HIC) separates molecules based on differences in their surface hydrophobicity. bio-rad.com The formation of an isoaspartyl residue can lead to subtle conformational changes in a protein, exposing or concealing hydrophobic patches. nih.govchromatographyonline.com These alterations in hydrophobicity can be sufficient for HIC to resolve the isomer-containing protein from its native counterpart. nih.govchromatographyonline.com HIC operates under non-denaturing conditions, which is advantageous for preserving the protein's native structure. bio-rad.com This technique has been successfully used to separate isoaspartate-containing variants of monoclonal antibodies. nih.govnih.gov For example, a method involving IdeS digestion of a monoclonal antibody followed by HIC was able to separate the Fab'2 fragment containing an isoaspartyl residue. nih.gov The separation is achieved by applying the sample to a column in a high-salt buffer, which promotes hydrophobic interactions, and then eluting with a decreasing salt gradient. bio-rad.com

Chromatographic Method Principle of Separation Application in Isoaspartate Analysis Key Considerations
Ion-Exchange Chromatography (IEC) Separation based on net charge differences. waters.comResolving deamidated proteins where Asn is converted to isoAsp (charge change). ionsource.com Can sometimes separate Asp and isoAsp isomers due to pKa shifts. ionsource.comnih.govThe change in net charge is essential for separation. ionsource.com
Hydrophobic Interaction Chromatography (HIC) Separation based on surface hydrophobicity. bio-rad.comSeparating proteins with subtle conformational changes due to isoAsp formation. nih.govchromatographyonline.comOperates under non-denaturing conditions, preserving protein structure. bio-rad.com Elution is typically achieved with a descending salt gradient. bio-rad.com

Peptide Mapping Strategies for Isoaspartate Site Identification and Localization

Peptide mapping is a cornerstone technique for identifying post-translational modifications, including the precise location of isoaspartate residues. This approach involves the enzymatic digestion of a protein into smaller peptides, which are then separated by liquid chromatography (LC) and analyzed by mass spectrometry (MS).

The process begins with the proteolytic digestion of the protein of interest, typically using an enzyme like trypsin. The resulting peptide mixture is then separated, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC). The key challenge is that peptides containing aspartate versus isoaspartate are isomers, meaning they have the same mass and are often difficult to separate chromatographically. nih.govresearchgate.net

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the primary tool for identifying and localizing the isoaspartate modification. While collision-induced dissociation (CID) can sometimes differentiate the isomers based on subtle differences in fragmentation patterns, the results can be ambiguous. nih.govresearchgate.net More advanced fragmentation techniques like electron capture dissociation (ECD) and electron transfer dissociation (ETD) have proven to be more definitive. nih.govresearchgate.net

Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) : These methods induce fragmentation of the peptide backbone while leaving labile side chains intact. For isoaspartate-containing peptides, ECD and ETD generate unique fragment ions that are not observed for the corresponding aspartyl peptides. Specifically, the cleavage of the Cα-Cβ bond within the isoaspartyl residue results in characteristic fragment ions (e.g., c + 57/58 and z - 57) that unambiguously pinpoint the modification site. nih.govresearchgate.netnih.gov For example, ETD fragmentation was used to confirm the identity of an isoaspartyl-containing peptide in a monoclonal antibody by observing specific reporter ions. researchgate.net

MS3 Fragmentation : Another approach involves further fragmenting a specific ion from the initial MS/MS scan (an MS3 experiment). escholarship.orgacs.org By comparing the MS3 fragmentation patterns of product ions from isomeric peptides, it's possible to localize the site of isomerization. escholarship.orgacs.org

These peptide mapping strategies, especially when coupled with advanced MS fragmentation techniques, provide high-resolution data essential for the detailed characterization of isoaspartate formation in proteins. acs.org

Enzyme-Based Detection and Activity Assays for Isoaspartate

Enzymatic methods offer a highly specific and sensitive approach for the detection and quantification of isoaspartate residues. These assays primarily leverage the activity of the enzyme Protein L-isoaspartyl Methyltransferase (PIMT).

Utilization of Protein L-isoaspartyl Methyltransferase (PIMT) in Quantitative Assays

Protein L-isoaspartyl methyltransferase (PIMT), also known as protein-L-isoaspartate (D-aspartate) O-methyltransferase, is a protein repair enzyme that specifically recognizes and methylates L-isoaspartyl and D-aspartyl residues in proteins. plos.orgwikipedia.org This enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl donor. researchgate.net The high specificity of PIMT for isoaspartyl residues forms the basis of highly sensitive quantitative assays. nih.gov

The fundamental principle of these assays involves incubating a sample containing isoaspartyl proteins with PIMT and a labeled form of SAM, typically radiolabeled with tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]). nih.govplos.org PIMT catalyzes the transfer of the labeled methyl group from SAM to the free carboxyl group of the isoaspartyl residue. researchgate.net The amount of incorporated radioactivity is directly proportional to the number of isoaspartyl sites in the sample proteins. This allows for the quantification of isoaspartate content. plos.org The reaction produces a labile methyl ester that can be measured, often by capturing the volatile [³H]methanol released upon base treatment. capes.gov.br

This enzymatic method has been widely applied to quantify isoaspartate levels in various biological samples, including extracts from C. elegans and zebrafish. plos.orgfrontiersin.org

Spectrophotometric and Radiometric Assays for Enzyme Activity

Assays to measure the activity of PIMT itself are also crucial, as PIMT levels and activity can reflect the burden of protein damage in a cell or tissue. These assays can be broadly categorized as radiometric or spectrophotometric.

Radiometric Assays : These are the traditional and highly sensitive methods for measuring PIMT activity. They typically use a synthetic peptide containing an isoaspartyl residue (e.g., KASA-isoD-LAKY) as the substrate and radiolabeled SAM. nih.gov The assay measures the rate of transfer of the labeled methyl group to the peptide substrate. nih.gov One common method is the methanol (B129727) vapor diffusion assay, where the reaction is stopped with a basic solution, and the resulting volatile radiolabeled methanol is captured and quantified by scintillation counting. frontiersin.org

Spectrophotometric and Fluorometric Assays : To avoid the use of radioactive materials, non-radiometric assays have been developed.

A continuous spectrophotometric assay has been developed that couples the production of S-adenosyl homocysteine (SAH), a product of the PIMT reaction, to another enzymatic reaction that results in a measurable change in absorbance. purdue.edu

A highly sensitive fluorometric HPLC-based assay uses a fluorescently labeled peptide substrate containing an isoaspartyl residue. nih.gov After the PIMT-catalyzed methylation reaction, the methylated and unmethylated forms of the peptide can be separated by HPLC and the methylated product quantified by its fluorescence, providing a measure of PIMT activity. nih.gov

Another approach involves a coupled enzyme system where a PIMT-catalyzed methylation enables a fluorogenic peptide substrate to be cleaved by caspase-3, resulting in a fluorescent signal. researchgate.net

Assay Type Principle Analyte Measured Example Substrate/Reagent
PIMT-based isoAsp Quantification PIMT specifically transfers a labeled methyl group from SAM to isoAsp residues. researchgate.netAmount of isoaspartateRadiolabeled S-adenosyl-L-methionine ([³H]SAM). plos.org
Radiometric PIMT Activity Assay Measures the rate of transfer of a radiolabeled methyl group from SAM to a synthetic isoAsp-containing peptide. nih.govPIMT enzyme activitySynthetic peptide KASA-isoD-LAKY and [¹⁴C]SAM or [³H]SAM. nih.govplos.org
Spectrophotometric PIMT Activity Assay Couples the PIMT reaction product (SAH) to another enzymatic reaction causing a change in absorbance. purdue.eduPIMT enzyme activityS-adenosyl homocysteine (SAH). purdue.edu
Fluorometric PIMT Activity Assay PIMT methylates a fluorescently labeled isoAsp-peptide, which is then separated by HPLC and quantified. nih.govPIMT enzyme activityFluorescently labeled isoAsp-containing peptide (e.g., NBD-DSIP(isoAsp)). nih.gov

Immunological Detection Methods for Isoaspartate

Immunological methods, particularly those using specific antibodies, provide powerful tools for the detection and quantification of isoaspartate-containing proteins in research and diagnostics.

Development and Application of Anti-Isoaspartate Antibodies in Research and Diagnostics (e.g., ELISA)

The development of monoclonal antibodies (mAbs) that specifically recognize the isoaspartyl structure has been a significant advancement. However, this is a challenging task due to the small size of the isoaspartyl chemical group and its low immunogenicity, as it represents only a subtle structural difference from the normal aspartyl residue. nih.govaging-us.com

Despite these challenges, researchers have successfully generated anti-isoaspartate antibodies by immunizing mice with synthetic peptides containing an isoaspartyl residue. nih.govtandfonline.com These antibodies can distinguish between the isoaspartyl-modified protein and its native counterpart. tandfonline.com For example, monoclonal antibodies have been developed that are specific to an isoaspartyl-modified peptide from human serum albumin (HSA) and transthyretin. nih.govtandfonline.com

Once developed, these antibodies can be employed in various immunoassays, with the Enzyme-Linked Immunosorbent Assay (ELISA) being one of the most common and versatile platforms. nih.gov An indirect ELISA, for instance, can be used to quantify the amount of isoaspartate in a protein sample. nih.gov In this format, the protein sample is coated onto a microplate, the specific anti-isoaspartate antibody is added, followed by a secondary antibody conjugated to an enzyme (like horseradish peroxidase) that generates a detectable signal. abbexa.comabbkine.com

A novel indirect ELISA based on a specific monoclonal antibody (1A3) was developed to measure isoaspartate levels in human serum albumin, demonstrating its potential as a diagnostic tool, for instance in Alzheimer's disease research. nih.gov The sensitivity of such ELISAs can be very high, with some kits capable of detecting target proteins at concentrations in the picogram per milliliter (pg/mL) range. biocompare.comelkbiotech.com

Immunoassay Platform Description Application Example Sensitivity/Specificity
Indirect ELISA The antigen (isoAsp-containing protein) is immobilized on a plate. A primary antibody specific to isoAsp binds to the antigen, followed by an enzyme-linked secondary antibody for detection. nih.govabbexa.comQuantification of isoaspartate in human serum albumin (HSA) as a potential biomarker for Alzheimer's disease. nih.govHigh sensitivity, with detection limits often in the ng/mL to pg/mL range. nih.govbiocompare.comelkbiotech.com Specificity depends on the quality of the primary antibody. nih.gov
Sandwich ELISA A capture antibody is immobilized on the plate. The antigen in the sample binds to the capture antibody. A second, enzyme-linked detection antibody then binds to the captured antigen. abbexa.comabbkine.comelkbiotech.comMeasurement of Protein L-isoaspartyl O-methyltransferase (PIMT/PCMT1) levels in biological fluids. abbexa.comabbkine.comelkbiotech.comHigh sensitivity and specificity due to the use of two antibodies recognizing different epitopes. abbkine.com
Dot Blot Proteins are spotted directly onto a membrane and detected with a specific primary antibody and a labeled secondary antibody. tandfonline.comConfirming the specificity of anti-isoD38 antibodies for isoaspartate-containing transthyretin species. tandfonline.comPrimarily a qualitative or semi-quantitative method.

These immunological methods, especially ELISA, offer high-throughput capabilities and are invaluable for screening large numbers of samples in both basic research and clinical diagnostic development. rapidnovor.com

Synthetic Strategies and Chemical Biology Approaches Involving Isoasparagine

Chemical Synthesis of Isoasparagine and its Complex Derivatives

The synthesis of this compound and its derivatives requires careful control of regioselectivity to ensure the formation of the β-amide bond, distinguishing it from its α-amide isomer, asparagine.

The synthesis of N-glycopeptide mimetics containing N-glycosylated this compound and isoglutamine (B555469) conjugates has been achieved through the regioselective opening of cyclic anhydride (B1165640) derivatives of L-aspartic acid and L-glutamic acid. rsc.orgrsc.org This approach utilizes a per-O-acetylated β-D-glycopyranosyl amine to react with the unsymmetrical cyclic anhydride. rsc.orgrsc.org

Key findings from this methodology include:

The use of an α-chloro derivative of the cyclic anhydride results in a mixture of both asparagine and this compound-linked glycoconjugates. rsc.orgrsc.org

Employing trifluoroacetamide (B147638) derivatives of the cyclic anhydrides leads to a predominant formation of the desired this compound and isoglutamine linked glycoconjugates. rsc.orgrsc.org

The reaction involving trifluoroacetamide functionalized cyclic anhydrides yields the this compound derivative as the major product for aspartic acid derivatives and the isoglutamine derivative as the sole product for glutamic acid derivatives. rsc.org

This regioselective approach provides a valuable tool for creating mimics of N-linked glycoproteins, where the altered linkage may confer increased conformational flexibility and stability against proteolysis. rsc.org

The incorporation of this compound into peptide chains is a critical aspect of synthesizing peptides that may arise from the non-enzymatic deamidation of asparagine. Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis have been employed for this purpose.

Solid-Phase Peptide Synthesis (SPPS): SPPS is a widely used method for creating peptides in a stepwise manner on a solid support. silantes.comopenaccessjournals.com For the inclusion of this compound, Fmoc-L-isoasparagine derivatives, such as Fmoc-D-Asp-NH2, are utilized. chemimpex.comnetascientific.com These building blocks allow for the efficient and controlled incorporation of the this compound residue into the growing peptide chain. chemimpex.com Automated SPPS protocols have been developed to facilitate the synthesis of complex peptides, including those containing this compound and its derivatives. beilstein-journals.orgbiorxiv.org

Solution-Phase Peptide Synthesis: While SPPS is dominant, solution-phase synthesis remains a valuable technique, particularly for certain peptide structures that are challenging to produce on a solid support. nih.gov This method involves the stepwise addition of amino acids in a solution and can be advantageous for the synthesis of specific this compound-containing peptides. nih.govekb.eggoogle.com For instance, N-benzyloxycarbonyl derivatives of this compound have been coupled with other amino acid esters in solution using coupling agents like dicyclohexylcarbodiimide. nih.gov

The synthesis of peptide analogues and mimetics containing this compound is crucial for conducting structure-activity relationship (SAR) studies. nih.govresearchgate.net These studies help in understanding the impact of the this compound residue on the biological activity, conformation, and stability of peptides. nih.govmdpi.com

By systematically replacing amino acids with this compound or its derivatives, researchers can probe the functional significance of specific residues and the peptide backbone structure. researchgate.net For example, the synthesis of various analogues of a known T-cell determinant was achieved using a multipin peptide synthesis method, demonstrating the feasibility of producing large numbers of peptide analogues for biological screening. nih.gov The modification of peptides with non-proteinogenic amino acids, including this compound, can lead to analogues with enhanced biological properties. mdpi.comscielo.org.mx

Incorporation of this compound Residues in Solid-Phase and Solution-Phase Peptide Synthesis

Rational Design of this compound-Modulating Compounds

The involvement of this compound in biological processes, particularly in protein degradation and enzyme inhibition, has driven the rational design of compounds that can modulate its formation or interact with related enzymes.

A notable example of a rationally designed inhibitor is N-phosphonacetyl-L-isoasparagine (PALI). acs.orgresearchgate.netproteopedia.orgnih.govnih.gov PALI was synthesized as a potent and specific inhibitor of Escherichia coli aspartate transcarbamoylase (ATCase), an important enzyme in pyrimidine (B1678525) biosynthesis. acs.orgresearchgate.netproteopedia.orgnih.govnih.gov

Synthesis and Properties of N-phosphonacetyl-L-isoasparagine (PALI):

PropertyValue/DescriptionReference
Starting Material β-benzyl L-aspartate acs.orgresearchgate.netproteopedia.orgnih.govnih.gov
Number of Steps 7 acs.orgresearchgate.netproteopedia.orgnih.govnih.gov
Dissociation Constant (KD) 2 μM acs.orgresearchgate.netproteopedia.orgnih.govnih.gov
Mechanism of Action Induces the cooperative transition of ATCase from the T (tense) to the R (relaxed) state. acs.orgresearchgate.netproteopedia.orgnih.govnih.gov
Binding Interactions Forms 22 hydrogen-bonding interactions with the enzyme. acs.orgproteopedia.org

The design of PALI provides valuable insights into the substrate binding and allosteric regulation of ATCase. acs.orgresearchgate.netproteopedia.org

The non-enzymatic deamidation of asparagine residues in proteins is a spontaneous process that leads to the formation of a succinimide (B58015) intermediate, which then hydrolyzes to form a mixture of aspartyl and isoaspartyl residues. frontiersin.orgmdpi.com This modification can significantly impact the structure, stability, and function of proteins. frontiersin.orgmdpi.com

Several factors and compounds can influence the rate of protein deamidation and the subsequent isomerization:

pH: The rate of deamidation is highly dependent on pH. aapsnewsmagazine.org Base-catalyzed deamidation increases between pH 5 and 8, while acid-catalyzed isomerization often occurs at pH 4-6. aapsnewsmagazine.org Therefore, optimizing the pH of formulations is a key strategy to minimize these degradation pathways. aapsnewsmagazine.org

Buffer Components: Certain buffer ions, such as phosphate (B84403), are known to accelerate deamidation reactions. google.com

Organic Anions: Organic anions with a pKa in the range of 0.5 to 3.5, such as saccharin (B28170) and benzenesulfonic acid, have been shown to stabilize proteins against deamidation. google.com

Neighboring Amino Acid Residues: The sequence context of the asparagine residue plays a crucial role. Asparagine followed by a small, flexible residue like glycine (B1666218) or serine (Asn-Gly, Asn-Ser) is particularly prone to deamidation. google.com

Protein Conformation: The three-dimensional structure of a protein can either protect asparagine residues from deamidation or expose them to conditions that favor the reaction. mdpi.com

Understanding these influencing factors allows for the rational design of formulation strategies and the development of compounds to control protein deamidation and isomerization, thereby enhancing the stability and efficacy of therapeutic proteins. aapsnewsmagazine.orggoogle.comresearchgate.net

Development of Inhibitors for Isoaspartate-Related Enzymes (e.g., N-phosphonacetyl-L-isoasparagine as ATCase inhibitor)

Advanced Chemical Tools for Probing Isoaspartate Biology

The study of isoaspartate (isoAsp) formation, a non-enzymatic post-translational modification, presents a significant analytical challenge due to the isomeric nature of isoaspartyl and aspartyl residues, which have identical mass and net charge. acs.org This subtlety has driven the development of sophisticated chemical tools designed to specifically detect, quantify, and enrich for isoAsp-containing proteins and peptides. These advanced methods are crucial for understanding the biological roles of isoAsp in aging, disease, and the stability of protein therapeutics. nih.govresearchgate.net The strategies employed range from enzyme-based labeling and isotopic tagging to the generation of specific antibodies, each providing a unique approach to probing isoaspartate biology. nih.govresearchgate.net

A variety of strategies have been devised to identify isoAsp residues. These include methods based on liquid chromatography (LC) or ion mobility mass spectrometry (IM-MS) separation, analysis of diagnostic fragment ions, and labeling mediated by protein L-isoaspartyl methyltransferase (PIMT). acs.orgnih.gov

Enzyme-Based Labeling Approaches

A cornerstone of isoaspartate detection is the use of Protein L-isoaspartyl methyltransferase (PIMT), an enzyme that specifically recognizes the L-isoaspartyl residue. acs.org PIMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to the free α-carboxyl group of an L-isoAsp residue, forming a methyl ester. acs.org This enzymatic specificity is the foundation for several powerful chemo-enzymatic detection methods.

One innovative technique involves a PIMT-mediated reaction where the resulting succinimide intermediate is trapped by Tris base. This reaction creates a Tris-modified aspartic acid residue, which introduces a mass shift of +103 Da. The modified residue can be readily identified using mass spectrometry due to its characteristic fragmentation pattern, which includes a prominent neutral loss of water. nih.gov This method simplifies the identification of isomerization sites in complex biological samples, such as long-lived proteins from the eye lens. nih.gov

Another robust chemo-enzymatic strategy uses PIMT to convert isoAsp into its methyl ester, which is subsequently trapped by a strong nucleophile like hydrazine (B178648). acs.orgacs.org The resulting peptidyl hydrazide is stable and can be analyzed by standard proteomic techniques. acs.org This approach allows for the introduction of various tags. For instance, using a dansyl derivative of hydrazine enables fluorescent detection, while biotinylated hydrazine allows for affinity enrichment of the tagged peptides, significantly reducing sample complexity. acs.org

Furthermore, PIMT activity can be harnessed in coupled assay systems. One such system uses a fluorogenic peptide probe containing an isoaspartyl residue within a caspase-3 recognition sequence. nih.govresearchgate.net After methylation by PIMT, the probe becomes a substrate for caspase-3, and its cleavage results in a fluorescent signal. nih.gov This method is particularly useful for high-throughput screening of PIMT inhibitors. nih.gov

Isotope Labeling for Mass Spectrometry

Isotope labeling methods provide an alternative and powerful means for the unambiguous identification of isoAsp sites by mass spectrometry. These techniques introduce a unique mass signature at the site of modification.

A novel method exclusively labels isoAsp residues with deuterium (B1214612). nih.govchemrxiv.org This approach leverages the unique ability of isoAsp residues to form an oxazolone (B7731731) ring. acs.orgnih.gov In the presence of a D₂O solvent, the formation of this ring facilitates racemization at the Cα-position, leading to the incorporation of a deuterium atom. nih.govchemrxiv.org By comparing the mass spectra of peptides reacted in H₂O and D₂O, the site of deuterium incorporation, and thus the isoAsp residue, can be unequivocally identified. nih.gov A key advantage of this method is its ability to label both L- and D-isoAsp residues without distinction. acs.orgnih.gov

Another effective strategy involves labeling with a stable isotope of oxygen, ¹⁸O. springernature.com This technique relies on the hydrolysis of the succinimide intermediate, a precursor to both Asp and isoAsp, in H₂¹⁸O. springernature.com This process incorporates an ¹⁸O atom into one of the carboxyl groups of the resulting aspartyl or isoaspartyl residue. The tryptic digestion of a protein labeled in this manner yields peptides where the site of isomerization is 2 Da heavier than its ¹⁶O counterpart, allowing for easy identification by mass spectrometry. springernature.com

Immunoassays and Advanced Mass Spectrometry Techniques

The development of highly specific antibodies offers a different paradigm for detecting isoAsp. Although challenging due to the small size and low immunogenicity of the isoAsp modification, monoclonal antibodies (mAbs) with high specificity for isoAsp-containing epitopes have been successfully generated. nih.gov For example, the mAb 1A3 was developed to specifically recognize an isoAsp-containing peptide from human serum albumin (HSA). researchgate.netnih.gov Based on this antibody, a sensitive indirect enzyme-linked immunosorbent assay (ELISA) was created to quantify the level of isoAsp in plasma samples. researchgate.net

In addition to these chemical tools, advances in mass spectrometry itself have provided direct methods for isoAsp identification. Techniques like Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) can differentiate isoAsp from Asp. nih.govresearchgate.net Fragmentation of peptides containing isoAsp using these methods generates diagnostic c′+57 and z•−57 ions from the specific cleavage of the Cα-Cβ bond within the isoAsp residue, providing a clear signature for its presence and location. nih.govresearchgate.net

Tool/MethodPrincipleDetection MethodKey Features
PIMT-mediated Tris Labeling Enzymatic formation of a succinimide intermediate by PIMT, followed by nucleophilic trapping with Tris. nih.govMass SpectrometryAdds a +103 Da tag with a characteristic neutral loss, simplifying identification. nih.gov
PIMT-mediated Hydrazine Trapping Enzymatic methylation by PIMT, followed by nucleophilic trapping of the methyl ester with hydrazine. acs.orgMS, Fluorescence, Affinity ChromatographyAllows for fluorescent tagging (e.g., dansyl) or affinity enrichment (e.g., biotin). acs.org
PIMT-Coupled Fluorogenic Assay PIMT-catalyzed methylation enables a peptide probe to be cleaved by caspase-3, releasing a fluorophore. nih.govFluorescence SpectroscopyEnables high-throughput screening for PIMT activity and inhibitors. nih.gov
Deuterium Labeling Formation of an oxazolone ring from isoAsp in a D₂O solvent incorporates a deuterium atom at the Cα-position. nih.govchemrxiv.orgMass SpectrometryLabels both L- and D-isoAsp; identified by mass shift upon reaction in D₂O vs. H₂O. acs.orgnih.gov
¹⁸O Labeling Hydrolysis of the succinimide intermediate in H₂¹⁸O incorporates an ¹⁸O atom into the carboxyl group. springernature.comMass SpectrometryCreates a +2 Da mass shift in peptides containing the isomerization site. springernature.com
Monoclonal Antibody (mAb) ELISA Use of a monoclonal antibody with high specificity for an isoAsp-containing epitope. researchgate.netnih.govELISAAllows for specific quantification of isoAsp in target proteins like Human Serum Albumin. researchgate.net
ETD/ECD Mass Spectrometry Gas-phase fragmentation technique that induces specific cleavage of the Cα-Cβ bond in isoAsp residues. nih.govresearchgate.netMass SpectrometryDirectly identifies isoAsp through unique diagnostic fragment ions (c′+57 and z•−57). nih.gov

Computational Studies on Isoasparagine and Its Biological Consequences

Molecular Dynamics Simulations of Isoaspartyl Proteins and Peptides

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of proteins at an atomic level. These simulations are invaluable for understanding how the introduction of an isoaspartyl residue, which adds a methylene (B1212753) group into the polypeptide backbone, affects protein structure and stability. warwick.ac.uk

The formation of an isoaspartate residue introduces a flexible "kink" into the protein backbone, which can lead to significant local and global conformational changes. researchgate.net MD simulations and structural studies have revealed several key consequences of isoaspartate formation. For instance, in Ustilago sphaerogena ribonuclease U2B, the formation of isoAsp32 was shown to cause the unfolding of a single turn of an α-helix, leading to a U-shaped loop structure. nih.gov The polypeptide chain bends by approximately 90 degrees at the isoAsp32 residue, which protrudes from the protein surface. nih.gov Similarly, in the Norovirus capsid protein, isoaspartate formation in a critical loop impedes glycan recognition by altering the backbone conformation and disrupting essential hydrogen bonds. acs.org

These structural perturbations can destabilize the protein, sometimes leading to aggregation, which is a hallmark of several neurodegenerative diseases like Alzheimer's. warwick.ac.ukresearchgate.net In some cases, however, this modification can be functionally advantageous. For the essential bacterial enzyme MurA, the rapid formation of an isoaspartate residue within a hairpin loop actually increases protein stability by rigidifying the local structure, suggesting that this "damage" can be an evolved maturation process. acs.org

Table 1: Conformational Consequences of Isoaspartate Formation in Various Proteins
Protein/PeptideLocation of IsoAspObserved Conformational ChangeFunctional ConsequenceReference
Ribonuclease U2BisoAsp32Unfolding of α-helix, formation of a U-shaped loop, ~90° bend in the polypeptide chain.Exposure of the abnormal peptide bond to the surface. nih.gov
Norovirus Capsid Protein (GII.4 Saga)isoAsp373Changes to backbone conformation of the HBGA-binding loop.Loss of a hydrogen bond essential for l-fucose (B3030135) binding, impeding glycan recognition. acs.org
Amyloid β (Aβ) PeptidesisoAsp1, isoAsp7, isoAsp23Induces a β-turn conformation.Impaired degradation, enhanced fibrillogenesis, and neurotoxicity; associated with Alzheimer's disease. warwick.ac.uk
MurA EnzymeisoAsp67Rigidification of a hairpin loop.Increased protein stability; considered a form of protein maturation. acs.org

Predicting which asparagine residues in a protein are most likely to undergo deamidation is crucial for understanding protein stability and for the development of biopharmaceuticals. Computational methods are increasingly used for this purpose. Early approaches relied on sequence motifs, noting that Asn followed by amino acids with small side chains like glycine (B1666218) (Gly) or serine (Ser) are particularly susceptible. tandfonline.com

More advanced methods combine sequence information with structural data derived from MD simulations. mdpi.comdntb.gov.ua Studies on γS-crystallin using MD simulations revealed that frequently deamidated Asn residues share common main-chain conformations. mdpi.comdntb.gov.ua By analyzing structural parameters from these simulations, quantitative structure-activity relationship (QSAR) models can be developed. These models use molecular descriptors such as the accessible surface area (ASA) of the residue, the pKa of the backbone amide, and root mean square deviations (RMSD) of the alpha carbon and side chain to predict the degradation risk with significant accuracy. tandfonline.com Such predictive tools, which can be based on sequence alone or combined with 3D structural information, are vital for designing more stable therapeutic antibodies and proteins. tandfonline.complos.org

Table 2: Computational Methods for Predicting Isoaspartate Formation
MethodologyKey Parameters/DescriptorsApplicationReference
Sequence-Based AnalysisFlanking residues (e.g., -Asn-Gly-, -Asn-Ser-).Initial risk assessment for deamidation hotspots. tandfonline.com
Molecular Dynamics (MD) SimulationsMain-chain conformation, dihedral angles, flexibility of sites around Asn/Asp residues.Identifying structurally susceptible conformations. mdpi.comdntb.gov.uamdpi.com
Quantitative Structure-Activity Relationship (QSAR)Accessible Surface Area (ASA), pKa of backbone amide, Root Mean Square Deviations (RMSD).Predicting degradation risk in monoclonal antibodies with balanced accuracy of 79% (Asn) and 77% (Asp). tandfonline.com
Hybrid Sequence/Structure MethodsCombination of sequence features and 3D structure information.Improved prediction accuracy over sequence-only methods for protein interaction sites, a related problem. plos.org

Analysis of Conformational Changes and Destabilization Induced by Isoaspartate Formation

Quantum Chemical Calculations of Isoaspartate Reaction Mechanisms

Quantum chemical (QC) calculations allow for a detailed investigation of chemical reactions, including the breaking and forming of bonds, electron distribution, and the energetics of reaction pathways. These methods have provided profound insights into the non-enzymatic reactions that lead to isoaspartate.

The formation of isoaspartate from asparagine proceeds through a succinimide (B58015) (cyclic imide) intermediate. acs.org QC calculations, particularly using density functional theory (DFT), have been instrumental in mapping out the reaction mechanism. nih.govugent.be The process is initiated by a nucleophilic attack from the backbone nitrogen of the adjacent (n+1) residue on the side-chain carbonyl carbon of the asparagine. acs.orgacs.org

QC studies have shown that this cyclization is the rate-determining step for the formation of the succinimide intermediate. nih.govugent.beacs.org The subsequent hydrolysis of this unstable intermediate yields a mixture of normal L-aspartate and the more predominant L-isoaspartate (typically in a 1:3 ratio). researchgate.netmdpi.com These calculations have also revealed that catalysts such as water molecules, dihydrogen phosphate (B84403), and bicarbonate ions can lower the activation energy barrier for the reaction, making it more likely to occur under physiological conditions. mdpi.comdntb.gov.uaacs.org

A slower, competing side reaction is the cleavage of the peptide bond at the C-terminal side of an asparagine residue. acs.orgresearchgate.net This process, also thought to proceed via a cyclic imide intermediate, can lead to protein fragmentation and cross-linking, contributing to protein denaturation and the pathology of diseases like age-related cataracts. acs.orgresearchgate.netportlandpress.com

Table 3: Calculated Activation Barriers for Asn Modification Reactions
ReactionModel SystemCatalystCalculated Activation Barrier (kJ/mol)Reference
Peptide Bond Cleavage (Succinimide Formation)Ace-Asn-Gly-NmeHCO₃⁻ ion123 researchgate.net
Peptide Bond Cleavage (Succinimide Formation)Ace-Asn-Gly-NmeH₂PO₄⁻ ion130 researchgate.net
Gln DeamidationModel dipeptideNot specified85.4 researchgate.net
Tyrosine to Dopaquinone Conversion (O-O bond dissociation)Tyrosinase active siteDicopper species~62.3 (14.9 kcal/mol) nih.gov

The "biosynthesis" of isoasparagine is primarily a spontaneous, non-enzymatic chemical process. bu.edu Quantum chemical calculations have been pivotal in confirming the dominant reaction pathway. nih.govugent.beacs.org By comparing the free energy profiles of different potential mechanisms, these studies have established that the pathway proceeding through the succinimide intermediate is the most favorable. nih.govugent.beacs.org

The calculations show that direct hydrolysis of the asparagine side chain to aspartic acid, while possible, has a higher energy barrier than the succinimide-mediated route. nih.govacs.org The rate-determining step for the complete deamidation process is the hydrolysis of the succinimide ring itself. nih.govugent.beacs.org This detailed mechanistic understanding, derived from QC studies, explains experimental observations, such as the successful isolation of the succinimide intermediate and the consistent ~3:1 ratio of isoaspartate to aspartate products upon its hydrolysis. researchgate.netnih.govacs.org

Understanding Non-Enzymatic Peptide Bond Cleavage and Cyclization Mechanisms at Asparagine Residues

Computational Approaches in Drug Discovery and Design Targeting Isoaspartate Pathways

Given that isoaspartate formation is often detrimental, cells have evolved repair mechanisms. The primary enzyme involved is Protein L-isoaspartyl methyltransferase (PIMT), which recognizes the abnormal isoaspartyl linkage and initiates its conversion back to a normal aspartyl residue via the same succinimide intermediate. researchgate.netacs.org The pathways involving isoaspartate formation and repair are therefore attractive targets for drug discovery.

Computational methods play a crucial role in designing molecules to modulate these pathways. omicstutorials.comnih.govdromicslabs.comnih.gov Techniques like molecular docking and MD simulations are used to study the substrate recognition mechanism of enzymes like PIMT. nih.govnih.gov For example, computational studies have shown that hydrogen bonds and hydrophobic interactions are critical for how PIMT binds to peptides containing isoaspartate residues. nih.gov This knowledge is essential for the structure-based design of small molecules that could either inhibit or enhance PIMT activity. nih.govnih.gov

Virtual screening of large compound libraries can identify potential "hit" compounds that are predicted to bind to the target enzyme. dromicslabs.comnih.gov These hits can then be optimized using computational chemistry to improve their potency, selectivity, and drug-like properties (a process known as lead optimization). dromicslabs.comdomainex.co.uk These in silico approaches significantly accelerate the drug discovery process, reducing costs and time by prioritizing the most promising candidates for experimental testing. omicstutorials.comdromicslabs.com

Table 4: Computational Methods in Drug Discovery for Isoaspartate Pathways
Computational MethodApplicationTarget/SystemObjectiveReference
Molecular DockingPredicting binding modes of substrate peptides.Protein L-isoaspartyl methyltransferase (PIMT)Understand substrate recognition and distinguish substrates from non-substrates. nih.govnih.gov
Molecular Dynamics (MD) SimulationInvestigating the dynamics of enzyme-substrate binding and conformational changes.PIMT-peptide complexesElucidate the substrate recognition mechanism and identify key interactions. nih.govnih.gov
Virtual ScreeningScreening large chemical libraries for potential binders.Enzymes in the isoaspartate pathway (e.g., PIMT)Identify novel hit compounds for development as inhibitors or modulators. dromicslabs.comnih.gov
Structure-Based Drug Design (SBDD)Designing or optimizing ligands based on the 3D structure of the target.PIMT or other relevant proteinsImprove potency and selectivity of lead compounds. nih.govdomainex.co.uk

Future Directions and Emerging Research Avenues in Isoasparagine Studies

Development of Novel Therapeutic Strategies Targeting Isoaspartate Accumulation and Repair Mechanisms

The accumulation of isoaspartate (isoAsp) residues is linked to protein damage, aging, and various diseases. nih.gov A primary focus of future therapeutic development is the protein L-isoaspartyl methyltransferase (PIMT), an enzyme that initiates the repair of isoAsp residues. mdpi.comaacrjournals.orgsapient.bio

Targeting PIMT action is being explored as a potential therapeutic method for conditions like glioblastoma, where PIMT has been shown to have pro-angiogenic properties and play a role in tumor progression. mdpi.com Studies suggest that PIMT negatively regulates the tumor suppressor protein p53, and targeting this interaction could be a novel cancer therapy strategy. aacrjournals.orgresearchgate.net Furthermore, targeted activation of PIMT may offer a new therapeutic approach for treating inflammatory vascular disorders by suppressing endothelial activation. elifesciences.orgbiorxiv.org

Beyond enhancing repair, another strategy is to target the degradation pathways of proteins containing isoAsp. Spontaneous degradation of asparagine and aspartate residues can lead to the formation of isoAsp, which in therapeutic antibodies can result in a loss of potency. plos.org Understanding and controlling these degradation pathways is crucial for improving the stability and efficacy of biotherapeutics. plos.orgtandfonline.comresearchgate.net Research into immunotherapy targeting isoaspartate-modified proteins has also shown promise, with studies demonstrating that antibody targeting of isoDGR-modified proteins can significantly increase lifespan in mouse models of chronic inflammation. biorxiv.org

Expanding the Understanding of Functional Isoaspartate in Diverse Biological Contexts (e.g., Plant Biology, Microbial Pathogenesis)

While much of the research on isoaspartate has been in the context of mammalian aging and disease, its role in other biological systems is a growing area of interest.

In plant biology , the PIMT enzyme is crucial for repairing protein damage and plays a significant role in seed longevity, germination vigor, and stress tolerance. researchgate.netnih.gov PIMT helps maintain the functionality of antioxidant enzymes under stress conditions, such as heat and oxidative stress, by repairing isoAsp-mediated damage. researchgate.netnih.gov This suggests that the PIMT-mediated protein repair system is an essential part of the stress tolerance mechanism in plants. researchgate.netnih.gov PIMT1 has also been implicated in the response to abscisic acid, a key plant hormone, and plays a role in protein repair after seed aging. frontiersin.org

In the realm of microbial pathogenesis , the functional consequences of isoaspartate formation are also being investigated. While specific direct roles in pathogenesis are still being elucidated, the fundamental process of asparagine deamidation and aspartate isomerization is a common form of non-enzymatic protein degradation that can alter protein structure and function, potentially impacting microbial protein activity and interactions with host systems. researchgate.net

Advanced Analytical Tool Development for High-Throughput and In Vivo Isoaspartate Monitoring

The accurate and efficient detection of isoaspartate is critical for both basic research and the development of biopharmaceuticals. A significant challenge is distinguishing isoAsp from its isomer, aspartic acid (Asp), as they have the same mass and similar chemical properties. nih.gov

Current methods like peptide mapping coupled with mass spectrometry (MS) are powerful but can be time-consuming. frontiersin.orgnih.gov Therefore, there is a push to develop higher-throughput analytical tools. Recent advancements include:

High-Throughput Screening (HTS) Assays: Bioluminescent assays have been developed for the robust and sensitive monitoring of isoAsp formation. researchgate.netnih.gov These assays utilize the PIMT enzyme to detect isoAsp and are amenable to a high-throughput format, which is beneficial for screening new drug formulations and storage conditions. researchgate.netnih.gov The ISOQUANT® Isoaspartate Detection Kit is a commercially available example that uses PIMT for quantitative detection. mdpi.compromega.de

Advanced Mass Spectrometry Techniques: Electron transfer dissociation (ETD) and electron capture dissociation (ECD) are tandem MS methods that can provide site-specific isoAsp detection. nih.govnih.gov In-source decay (ISD) is another promising MS-based technique for characterizing isoAsp-containing peptides. nih.gov

Chromatography and Immunoassays: Hydrophobic interaction chromatography (HIC) is being explored as a higher-throughput alternative to peptide mapping for monitoring isoAsp content in antibodies. frontiersin.orgresearchgate.net Additionally, novel monoclonal antibodies specific to isoAsp in proteins like human serum albumin have been developed, enabling the creation of sensitive enzyme-linked immunosorbent assays (ELISAs). mdpi.com

Future developments will likely focus on improving the speed, sensitivity, and accessibility of these methods, as well as developing tools for in vivo imaging and real-time monitoring of isoaspartate formation in living organisms.

Integration of Multi-Omics Data (e.g., Proteomics, Metabolomics) for Comprehensive Isoaspartate Profiling

To gain a holistic understanding of the impact of isoaspartate formation, researchers are increasingly turning to multi-omics approaches, integrating data from genomics, transcriptomics, proteomics, and metabolomics. aginganddisease.org

A recent study utilized a multi-omics approach, including isoD-proteomics, global proteomics, and transcriptomics, to investigate the role of PCMT1 in mice. acs.org This comprehensive analysis revealed significant changes in gene and protein expression in various tissues of PCMT1 knockout mice and highlighted an unexpected extracellular role for the enzyme. nih.govebi.ac.uk Such integrated analyses allow for a more complete picture of the downstream consequences of isoaspartate accumulation, from changes in protein-protein interactions to alterations in metabolic pathways. acs.org

Proteomics studies are particularly crucial for identifying the specific proteins that are susceptible to isoaspartate formation and for understanding how this modification affects their function. aginganddisease.orgfrontiersin.org By combining proteomics with other omics data, researchers can build comprehensive models of how isoaspartate accumulation contributes to cellular aging and disease pathology. plos.org

Research AreaKey FocusEmerging Therapeutic/Analytical Approaches
Therapeutic Development Targeting PIMT enzyme, isoAsp degradation pathways, and immunotherapy. mdpi.comaacrjournals.orgplos.orgbiorxiv.orgPIMT inhibitors/activators, stable biotherapeutic design, anti-isoDGR antibodies. mdpi.comelifesciences.orgbiorxiv.org
Diverse Biological Contexts Role of isoAsp in plant stress tolerance and microbial systems. researchgate.netnih.govExploring PIMT's role in crop resilience and potential microbial virulence factors. researchgate.net
Analytical Tool Development High-throughput screening and in vivo monitoring. frontiersin.orgresearchgate.netnih.govBioluminescent assays, advanced MS techniques (ETD, ECD, ISD), HIC, isoAsp-specific ELISAs. nih.govfrontiersin.orgresearchgate.netmdpi.com
Multi-Omics Integration Comprehensive profiling of isoAsp effects using proteomics, metabolomics, etc. aginganddisease.orgacs.orgIntegrated analysis of isoD-proteomics, global proteomics, and transcriptomics. acs.org
Intercellular Communication Exploring isoAsp's role in cell signaling networks. researchgate.netbiologists.comnih.govInvestigating isoDGR-integrin interactions as signaling switches. researchgate.netbiologists.com

Exploration of Isoasparagine's Role in Intercellular Communication and Signaling Networks

An exciting and relatively new frontier in this compound research is its potential role in cell-to-cell communication and signaling. wikipedia.orgpressbooks.pubyoutube.com The formation of isoaspartate can act as a molecular switch, altering protein-protein interactions and triggering downstream signaling events.

A key example is the formation of the isoAsp-Gly-Arg (isoDGR) motif from the Asn-Gly-Arg (NGR) sequence. researchgate.net This modification can mimic the well-known Arg-Gly-Asp (RGD) integrin-binding motif, thereby promoting integrin recognition and cell adhesion. researchgate.netbiologists.com This suggests that isoaspartate formation in the extracellular matrix (ECM) could regulate integrin-ligand recognition, influencing processes like cell adhesion and migration. nih.govbiologists.com

Furthermore, studies have shown that the PIMT repair enzyme is important for normal MAP kinase signaling, indicating that the ability to repair atypical aspartyl residues is crucial for maintaining the fidelity of intracellular signaling pathways. nih.gov The accumulation of isoaspartate in key signaling proteins like Raf-1, MEK, and ERK could lead to their hyperphosphorylation and dysregulation of the entire cascade. nih.gov Future research will likely uncover more instances where isoaspartate formation acts as a subtle but critical modulator of signaling networks, with profound implications for both normal physiology and disease.

Q & A

Basic Research Questions

Q. What methodologies are most effective for detecting and quantifying isoasparagine (isoAsp) in proteins, and how can their limitations be addressed?

  • Answer : IsoAsp detection typically involves enzymatic assays (e.g., protein L-isoasparagine methyltransferase, PIMT) or mass spectrometry (MS)-based techniques. PIMT methylates isoAsp residues, enabling detection via radiolabeled methyl groups or fluorescent tags . MS workflows, such as tandem MS with electron transfer dissociation (ETD), can identify isoAsp sites by distinguishing their fragmentation patterns from asparagine or aspartate. A key limitation is low abundance in aged or degraded proteins; enrichment strategies (e.g., methyl esterification or immunoprecipitation) improve sensitivity. Validate results with synthetic isoAsp-containing peptides as controls .

Table 1 : Common IsoAsp Detection Methods and Validation Parameters

MethodSensitivitySpecificityKey Limitations
PIMT Assay1–10 nMHighRequires methyltransferase activity
LC-MS/MS0.1–1 nMModerateInterference from Asp/Asn
Antibody-based10–100 nMVariableCross-reactivity with Asp/Asn

Q. How does isoAsp formation impact protein stability and function in vitro?

  • Answer : IsoAsp disrupts protein structure by introducing a kink in the peptide backbone, altering hydrogen bonding and folding kinetics. Experimental approaches to assess functional impacts include:

  • Circular Dichroism (CD) : Monitor secondary structural changes.
  • Thermal Shift Assays : Measure melting temperature (Tm) shifts to evaluate stability.
  • Activity Assays : Compare enzymatic/catalytic activity of isoAsp-containing proteins vs. native forms.
  • For example, isoAsp in recombinant antibodies reduces antigen-binding affinity by up to 50% in accelerated aging models .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictory data on isoAsp’s role in neurodegenerative diseases like Alzheimer’s?

  • Answer : Conflicting reports (e.g., isoAsp in serum albumin as a biomarker vs. non-specific accumulation) may arise from cohort heterogeneity or methodological variability. To address this:

  • Cohort Stratification : Subgroup patients by disease stage, genetic risk factors (e.g., APOE4 status), and comorbidities.
  • Multi-platform Validation : Combine PIMT assays, MS, and immunohistochemistry to confirm isoAsp levels in cerebrospinal fluid and brain tissues.
  • Longitudinal Studies : Track isoAsp accumulation over time to distinguish causation from correlation. For example, Wang et al. (2021) linked isoAsp in tau proteins to neurofibrillary tangle density via cross-sectional and longitudinal MS analysis .

Q. How can researchers differentiate isoAsp’s direct pathological effects from bystander roles in aging-related pathologies?

  • Answer : Use genetic or pharmacological perturbation models:

  • Knockout Models : Delete PIMT in murine systems to exacerbate isoAsp accumulation and observe phenotypic changes (e.g., lifespan, cognitive decline).
  • IsoAsp Mimetics : Introduce stable isoAsp analogs (e.g., isoaspartyl peptides) into cell cultures and monitor downstream effects (e.g., proteasome activity, oxidative stress).
  • Correlative vs. Causal Analysis : Apply Hill’s criteria (strength, consistency, temporality) to isoAsp-disease associations. For instance, isoAsp in β-amyloid plaques shows temporality in transgenic mouse models but lacks mechanistic proof .

Q. What strategies mitigate isoAsp artifacts during protein purification and storage?

  • Answer : IsoAsp forms via non-enzymatic deamidation, accelerated by pH > 7, high temperature, and oxidative stress. Mitigation approaches include:

  • Buffer Optimization : Use pH 6–7 buffers with chelating agents (e.g., EDTA) to reduce metal-catalyzed oxidation.
  • Low-Temperature Storage : Store proteins at −80°C in lyophilized form or with cryoprotectants (e.g., trehalose).
  • Additive Screening : Incorporate methylamine or ammonium sulfate to competitively inhibit deamidation .

Methodological Challenges and Solutions

Q. How should researchers handle irreproducible isoAsp quantification across laboratories?

  • Answer : Standardize protocols using reference materials (e.g., NISTmAb for monoclonal antibodies) and interlaboratory comparisons. Key steps:

  • Calibration Curves : Use synthetic isoAsp peptides with certified concentrations.
  • Blinded Analysis : Mask sample identities during MS/PIMT assays to reduce bias.
  • Data Sharing : Publish raw MS spectra and assay conditions in repositories like PRIDE or Chorus .

Q. What statistical approaches are appropriate for analyzing isoAsp’s dose-dependent effects in cellular models?

  • Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves) to model isoAsp thresholds for cytotoxicity or proteasome inhibition. For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) and correct for multiple comparisons (e.g., Benjamini-Hochberg). In CRISPR-edited cells, paired t-tests comparing isoAsp-high vs. wild-type lines are recommended .

Ethical and Reporting Considerations

Q. How can researchers ensure ethical rigor when studying isoAsp in human tissues?

  • Answer : Obtain informed consent for biospecimen use, explicitly stating intent to analyze post-translational modifications. Anonymize data to protect participant identities. For retrospective studies, comply with institutional review board (IRB) guidelines on secondary tissue use .

Q. What metadata is critical for reproducibility in isoAsp research?

  • Answer : Report:

  • Sample History : Storage duration, freeze-thaw cycles, and buffer composition.
  • Instrument Parameters : MS collision energy, LC gradient details, PIMT enzyme lot numbers.
  • Negative Controls : Include aspartate/asparagine-only samples in every assay batch .

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